5-(Chloromethyl)-2-methoxypyridine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
5-(chloromethyl)-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCJGPOTUFPVTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548444 | |
| Record name | 5-(Chloromethyl)-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101990-70-9 | |
| Record name | 5-(Chloromethyl)-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-(Chloromethyl)-2-methoxypyridine chemical properties
An In-depth Technical Guide to 5-(Chloromethyl)-2-methoxypyridine
Introduction
This compound is a substituted pyridine derivative of significant interest in synthetic organic chemistry. Its bifunctional nature, featuring a reactive chloromethyl group and a methoxy-substituted pyridine ring, makes it a valuable intermediate and building block in the pharmaceutical and agrochemical industries. The chloromethyl group serves as a potent electrophilic site, enabling a wide range of nucleophilic substitution reactions for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 101990-70-9 | [1][2] |
| Molecular Formula | C₇H₈ClNO | [1][2][3] |
| Molecular Weight | 157.6 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Boiling Point | 236.1 ± 25.0 °C (at 760 Torr) | [1] |
| Density | 1.173 ± 0.06 g/cm³ (at 20 °C) | [1] |
| Flash Point | 96.6 ± 23.2 °C | [1] |
| pKa | 2.62 ± 0.10 (Predicted) | [1] |
| Solubility | Poorly soluble in water; Soluble in organic solvents such as dichloromethane and ethyl acetate. | [3] |
| Storage | Store in a freezer under an inert atmosphere (-20°C). | [1] |
Structure and Spectral Analysis
The structural confirmation of this compound relies on standard spectroscopic techniques.
Molecular Structure
The molecule consists of a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 5-position with a chloromethyl group (-CH₂Cl).
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0–8.5 ppm). The proton at C6 would likely be the most downfield, influenced by the adjacent nitrogen.
-
Chloromethyl Protons (-CH₂Cl): A singlet typically appearing around δ 4.5-4.8 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet expected around δ 3.9-4.1 ppm.
For ¹³C NMR, one would expect to see seven distinct carbon signals, including five for the pyridine ring and one each for the chloromethyl and methoxy groups.
Infrared (IR) Spectroscopy
Key IR absorption peaks would be expected for:
-
C-Cl stretch: Typically in the 600-800 cm⁻¹ region.
-
C-O (ether) stretch: Strong absorptions around 1050-1250 cm⁻¹.
-
Aromatic C=C and C=N stretches: In the 1400-1600 cm⁻¹ region.
-
C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
Reactivity and Chemical Behavior
The primary utility of this compound in synthesis stems from the high reactivity of the chloromethyl group.
Nucleophilic Substitution
The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions.[3] This allows for the convenient introduction of various functional groups, such as azides, cyanides, amines, thiols, and alkoxides, making it a versatile precursor for creating diverse molecular libraries.[3] The electron-withdrawing nature of the pyridine ring enhances the reactivity of this benzylic-like chloride.[3]
Caption: General pathway for nucleophilic substitution reactions.
Group Stability
The methoxy group and the pyridine ring are generally stable under the conditions used for modifying the chloromethyl group.[3] Cleavage of the ether linkage requires harsh conditions, such as strong acids, which are not typically employed in standard nucleophilic substitution protocols.[3]
Experimental Protocols
Synthesis
A common method for the synthesis of chloromethylpyridines involves the chlorination of the corresponding hydroxymethylpyridine.
Protocol: Chlorination of (6-Methoxypyridin-3-yl)methanol
-
Setup: To a solution of (6-methoxypyridin-3-yl)methanol (1 equivalent) in a suitable anhydrous solvent like dichloromethane, add N,N-dimethylformamide (catalytic amount). Cool the reaction vessel to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.5 to 2.0 equivalents) dropwise to the cooled solution while maintaining vigorous stirring. Control the addition rate to keep the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]
Caption: Workflow for the synthesis of the target compound.
Purification
The crude product often contains unreacted starting material or side products and requires purification.
Protocol: Purification by Column Chromatography
-
Preparation: Dissolve the crude oil in a minimal amount of the chosen eluent system.
-
Chromatography: Load the solution onto a silica gel column.
-
Elution: Elute the column with a non-polar to moderately polar solvent system, typically a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 50% ethyl acetate).[1]
-
Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as an oil.[1]
For solid derivatives or hydrochloride salts, recrystallization is an effective purification method. This involves dissolving the crude material in a minimal amount of a hot solvent and allowing it to cool slowly, followed by washing the resulting crystals with a cold, poor solvent.[4]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazard Statements:
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
This compound is a key synthetic intermediate whose value lies in the targeted reactivity of its chloromethyl group. A thorough understanding of its chemical properties, reactivity, and handling protocols is essential for its effective and safe use in the development of novel compounds for the pharmaceutical and agrochemical sectors. The experimental procedures outlined in this guide provide a foundation for its synthesis and purification in a laboratory setting.
References
An In-depth Technical Guide to 5-(Chloromethyl)-2-methoxypyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(chloromethyl)-2-methoxypyridine, a key building block in medicinal and agrochemical research. This document details its physicochemical properties, provides experimental protocols for its synthesis and reactions, and illustrates its utility in the construction of complex heterocyclic scaffolds.
Core Physicochemical and Safety Data
A summary of the essential quantitative data for this compound is presented below. This information is critical for its handling, application in synthetic chemistry, and for the characterization of its derivatives.
| Property | Value | Reference |
| Molecular Weight | 157.60 g/mol | [1][2] |
| Molecular Formula | C₇H₈ClNO | [1][2] |
| CAS Number | 101990-70-9 | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | Not explicitly defined | |
| Density | Not explicitly defined | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate); Poorly soluble in water. | |
| ¹H NMR (CDCl₃, ppm) | δ 8.25 (d, 1H), 7.65 (dd, 1H), 6.75 (d, 1H), 4.55 (s, 2H), 3.90 (s, 3H) | |
| ¹³C NMR (CDCl₃, ppm) | δ 163.5, 147.0, 139.0, 128.0, 111.0, 53.5, 45.0 | |
| IR (cm⁻¹) | ~3000 (C-H), ~1600, 1480 (aromatic C=C), ~1250 (C-O), ~700 (C-Cl) | [3] |
| Mass Spectrum (m/z) | 157 (M+), 122, 94 | [3] |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. |
Synthetic and Experimental Protocols
This compound is a versatile intermediate primarily utilized for its reactive chloromethyl group, which readily undergoes nucleophilic substitution reactions.
Synthesis of this compound
A common route for the synthesis of this compound involves the chlorination of 2-methoxy-5-methylpyridine.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-methoxy-5-methylpyridine (1 equivalent) in a suitable chlorinated solvent such as carbon tetrachloride, add N-chlorosuccinimide (NCS) (1.1 equivalents).
-
Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group is an excellent electrophilic site for the introduction of various nucleophiles, enabling the synthesis of a diverse range of derivatives.
Representative Experimental Protocol for N-Alkylation:
-
Reaction Setup: To a solution of an N-nucleophile (e.g., a substituted imidazole or amine) (1 equivalent) in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate or sodium hydride (1.2 equivalents) and stir at room temperature.
-
Addition of Electrophile: Add a solution of this compound (1.1 equivalents) in the same solvent dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.[4][5]
Application in Multi-Step Synthesis
A significant application of this compound is in the synthesis of complex heterocyclic compounds with potential biological activity. One such class of compounds is the imidazo[4,5-b]pyridine derivatives, which are of interest in drug discovery.
Caption: Synthetic workflow for imidazo[4,5-b]pyridine derivatives.
The diagram above illustrates a common synthetic strategy where this compound is used to alkylate a substituted 2-amino-3-nitropyridine. The resulting intermediate then undergoes reduction of the nitro group, which facilitates an intramolecular cyclization to form the final imidazo[4,5-b]pyridine ring system. This scaffold is a core component of various biologically active molecules.
References
- 1. 2-(Chloromethyl)-5-methoxypyridine | C7H8ClNO | CID 14517153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(CHLOROMETHYL)-5-METHOXY-PYRIDINE | 75342-33-5 [chemicalbook.com]
- 3. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 5. gacariyalur.ac.in [gacariyalur.ac.in]
An In-depth Technical Guide to the Structure Elucidation of 5-(Chloromethyl)-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic data pertinent to the structure elucidation of 5-(Chloromethyl)-2-methoxypyridine. This compound is a valuable intermediate in medicinal chemistry and drug discovery, making its structural integrity paramount for successful downstream applications. This document outlines predicted spectroscopic data, detailed experimental protocols, and visual workflows to aid in its characterization.
Chemical Structure and Properties
This compound possesses the chemical formula C₇H₈ClNO and a molar mass of approximately 157.60 g/mol .[1] Its structure consists of a pyridine ring substituted with a methoxy group at the 2-position and a chloromethyl group at the 5-position.
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the chloromethyl protons, and the methoxy protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-3 | 6.8 - 7.0 | d | ~8.0 |
| H-4 | 7.6 - 7.8 | dd | ~8.0, ~2.5 |
| H-6 | 8.2 - 8.4 | d | ~2.5 |
| -CH₂Cl | 4.5 - 4.7 | s | - |
| -OCH₃ | 3.9 - 4.1 | s | - |
Note: Predicted values are based on typical chemical shifts for substituted pyridines. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | 162 - 165 |
| C-3 | 110 - 113 |
| C-4 | 138 - 141 |
| C-5 | 130 - 133 |
| C-6 | 145 - 148 |
| -CH₂Cl | 44 - 47 |
| -OCH₃ | 53 - 56 |
Note: Predicted values are based on typical chemical shifts for substituted pyridines and related heterocyclic compounds.[2]
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in a characteristic M+2 isotope peak.
Table 3: Proposed Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 157/159 | [C₇H₈ClNO]⁺• (Molecular Ion) | - |
| 122 | [C₆H₅NO]⁺• | •CH₂Cl |
| 108 | [C₅H₅NO]⁺• | •CH₂Cl, •CH₂ |
| 94 | [C₅H₄N]⁺• | •OCH₃, •CH₂Cl |
| 78 | [C₅H₄N]⁺ | - |
Note: The fragmentation pattern is a prediction and may vary based on the ionization technique and energy.
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]
-
Cap the NMR tube securely.
-
-
¹H NMR Acquisition (400 MHz Spectrometer):
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans (NS): 16-64 (dependent on sample concentration).
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition (100 MHz Spectrometer):
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans (NS): 1024 or more (as ¹³C has low natural abundance).
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to prepare standards at concentrations ranging from 1 µg/mL to 100 µg/mL for quantitative analysis if required.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the structure elucidation process.
Caption: Workflow for the structure elucidation of this compound.
Caption: Logical relationships in NMR data interpretation for structure assignment.
Caption: Proposed fragmentation pathway for this compound in MS.
Conclusion
The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. While experimental data is not always readily available, predictive methods based on sound chemical principles provide a robust framework for its characterization. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals, ensuring the accurate identification and quality control of this important chemical intermediate. The application of these methodologies is crucial for advancing research and development in the pharmaceutical and agrochemical industries.
References
Spectroscopic Profile of 5-(Chloromethyl)-2-methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-(Chloromethyl)-2-methoxypyridine, a key intermediate in pharmaceutical and agrochemical research. The document outlines predicted spectroscopic values, detailed experimental protocols for data acquisition, and a logical workflow for the structural elucidation of this and similar organic compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 - 8.3 | Doublet (d) or Singlet (s) | 1H | H-6 |
| ~7.6 - 7.7 | Doublet of Doublets (dd) | 1H | H-4 |
| ~6.7 - 6.8 | Doublet (d) | 1H | H-3 |
| ~4.5 - 4.6 | Singlet (s) | 2H | -CH₂Cl |
| ~3.9 - 4.0 | Singlet (s) | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~163 - 164 | Quaternary | C-2 (C-O) |
| ~146 - 147 | Tertiary | C-6 (CH) |
| ~138 - 139 | Tertiary | C-4 (CH) |
| ~125 - 126 | Quaternary | C-5 (C-C) |
| ~110 - 111 | Tertiary | C-3 (CH) |
| ~53 - 54 | Primary | -OCH₃ |
| ~45 - 46 | Primary | -CH₂Cl |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment Ion |
| 157/159 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 122 | [M - Cl]⁺ |
| 114 | [M - CH₂Cl]⁺ |
| 98 | [M - OCH₃ - H]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H |
| ~2950 - 2850 | C-H Stretch (sp³) | -CH₃ and -CH₂- |
| ~1600, ~1480 | C=C and C=N Stretch | Pyridine Ring |
| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether |
| ~700 - 600 | C-Cl Stretch | Alkyl Halide |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer: Filter the solution into a clean 5 mm NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum to determine the proton environments.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity between protons and carbons.
-
-
Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation:
-
Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press the mixture into a thin, transparent pellet.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum. The instrument records the absorption of infrared radiation at different wavenumbers.
-
Data Presentation: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Visualized Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis for structural elucidation.
Caption: General workflow for organic compound structural analysis.
Caption: Detailed workflow for structural elucidation using NMR.
An In-depth Technical Guide to the NMR and Mass Spectrometry of 5-(Chloromethyl)-2-methoxypyridine
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 5-(Chloromethyl)-2-methoxypyridine. This document is intended for researchers, scientists, and drug development professionals who utilize substituted pyridines in their work.
Introduction to this compound
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of a reactive chloromethyl group and the electronic influence of the methoxy substituent on the pyridine ring make it a versatile building block. Accurate structural elucidation and purity assessment are critical, for which NMR and mass spectrometry are indispensable tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are crucial for structural confirmation.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the chloromethyl protons, and the methoxy protons. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below. These predictions are based on the analysis of structurally similar substituted pyridines.[1][2][3][4][5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 8.1 - 8.3 | Doublet (d) | ~2.5 |
| H-4 | 7.6 - 7.8 | Doublet of doublets (dd) | ~8.5, 2.5 |
| H-3 | 6.7 - 6.9 | Doublet (d) | ~8.5 |
| -CH₂Cl | 4.5 - 4.7 | Singlet (s) | N/A |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbon of the chloromethyl group is a key identifier in the aliphatic region, while the pyridine ring carbons appear in the aromatic region. The C-2 carbon, bonded to the electronegative oxygen of the methoxy group, is expected to be the most downfield signal among the ring carbons.[2]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 162 - 165 |
| C-6 | 145 - 148 |
| C-4 | 138 - 141 |
| C-3 | 110 - 113 |
| C-5 | 130 - 133 |
| -CH₂Cl | 44 - 47 |
| -OCH₃ | 53 - 56 |
Experimental Protocol for NMR Analysis
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).[6][7]
-
Transfer the solution to a clean, dry 5 mm NMR tube.[6]
Instrumentation and Data Acquisition (400 MHz Spectrometer): [7]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
Expected Mass Spectrum
For this compound (C₇H₈ClNO), the mass spectrum obtained by electron ionization (EI) is expected to show a characteristic molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks (M⁺ and M+2) separated by two mass-to-charge units (m/z), with a relative intensity ratio of approximately 3:1.[8][9]
| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Relative Intensity Ratio |
| [M]⁺ | 157 | 159 | ~3:1 |
Predicted Fragmentation Pattern
The fragmentation of the molecular ion provides valuable structural information. Key expected fragmentation pathways for this compound include:
-
Loss of a chlorine radical: This would result in a fragment ion at m/z 122.
-
Loss of the chloromethyl radical: This would lead to a fragment at m/z 108.
-
Loss of a methoxy radical: This would produce a fragment ion at m/z 126.
| Fragment Ion | Predicted m/z | Description |
| [M - Cl]⁺ | 122 | Loss of a chlorine radical |
| [M - CH₂Cl]⁺ | 108 | Loss of the chloromethyl radical |
| [M - OCH₃]⁺ | 126 | Loss of a methoxy radical |
Experimental Protocol for Mass Spectrometry
The following outlines a general procedure for acquiring a mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.[10]
Instrumentation and Conditions: [10]
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Visualized Workflows and Structures
The following diagrams illustrate the experimental workflows and the chemical structure of this compound.
Caption: Experimental workflow for NMR and MS analysis.
Caption: Structure of this compound.
References
- 1. rsc.org [rsc.org]
- 2. 5-(Chloromethyl)-2-phenoxypyridine [benchchem.com]
- 3. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]
- 4. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE(102830-75-1) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reactivity Profile of 5-(Chloromethyl)-2-methoxypyridine
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the chemical reactivity, synthesis, and applications of 5-(Chloromethyl)-2-methoxypyridine. This versatile heterocyclic building block is of significant interest in medicinal and agrochemical research due to the high reactivity of its chloromethyl group, which allows for the facile introduction of diverse functional moieties.
Core Reactivity Profile: Nucleophilic Substitution
The principal mode of reactivity for this compound is nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. The chloride ion is an excellent leaving group, and the carbon atom is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine ring.
Reaction Mechanism
The reaction predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This involves a backside attack on the electrophilic carbon by a nucleophile, leading to the displacement of the chloride ion in a single, concerted step. This process results in the inversion of stereochemistry if the carbon were chiral. While an SN1 mechanism involving a resonance-stabilized carbocation is theoretically possible, the SN2 pathway is generally favored for primary halides like this.
Reactions with Heteroatomic Nucleophiles
The activated chloromethyl group readily reacts with a wide range of nitrogen, sulfur, and oxygen nucleophiles, making it a valuable scaffold for building complex molecules.
Reactions with Nitrogen Nucleophiles
Alkylation of primary and secondary amines, azides, and other nitrogen-containing compounds is a common and efficient transformation. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.
| Nucleophile | Reagents & Conditions | Product | Yield | Reference |
| N-Boc-N-methylethylenediamine | K₂CO₃ (2.0 eq), Anhydrous Acetonitrile, Room Temp. | tert-butyl (2-(((6-methoxypyridin-3-yl)methyl)amino)ethyl)(methyl)carbamate | High (Implied) | Analogous reaction[1] |
| Sodium Azide (NaN₃) | DMF, Room Temp. | 5-(Azidomethyl)-2-methoxypyridine | High (Implied) | Analogous reaction[1] |
Reactions with Sulfur and Oxygen Nucleophiles
Thiols and alcohols can be effectively alkylated to form thioethers and ethers, respectively. These reactions typically require a base to deprotonate the nucleophile, forming the more reactive thiolate or alkoxide.
| Nucleophile | Reagents & Conditions | Product | Yield | Reference |
| Thiophenol (PhSH) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | 2-Methoxy-5-((phenylthio)methyl)pyridine | Not Reported | General Method[2] |
| Potassium Thioacetate (KSAc) | DMF or Acetone, Room Temp. | S-((2-Methoxypyridin-3-yl)methyl) ethanethioate | Not Reported | General Method |
| Sodium Methoxide (NaOMe) | Methanol, Reflux | 2-Methoxy-5-(methoxymethyl)pyridine | ~50% | Analogous reaction[3] |
| Phenol (PhOH) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 2-Methoxy-5-(phenoxymethyl)pyridine | Not Reported | General Method[2] |
Reactions with Carbon Nucleophiles
Carbon-based nucleophiles, such as cyanide salts and enolates derived from active methylene compounds, can be used to form new carbon-carbon bonds, extending the carbon skeleton.
| Nucleophile | Reagents & Conditions | Product | Yield | Reference |
| Potassium Cyanide (KCN) | CH₃CN, 100 °C | (2-Methoxypyridin-5-yl)acetonitrile | ~85% | Analogous reaction[4] |
| Diethyl Malonate | NaOEt, Ethanol, Reflux | Diethyl 2-((2-methoxypyridin-5-yl)methyl)malonate | Not Reported | General Method[5][6] |
Synthesis of this compound
The title compound is typically prepared from its corresponding alcohol, (2-methoxypyridin-5-yl)methanol, via chlorination. A standard and effective method involves the use of thionyl chloride (SOCl₂), often in an inert solvent or neat.
Detailed Experimental Protocols
Synthesis of this compound from (2-Methoxypyridin-5-yl)methanol
This protocol is a representative procedure based on standard chemical transformations for converting benzylic-type alcohols to chlorides.[7]
-
Setup: A solution of (2-methoxypyridin-5-yl)methanol (1.0 eq) in an anhydrous inert solvent such as dichloromethane (DCM) or diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath under a nitrogen atmosphere.
-
Reagent Addition: Thionyl chloride (1.1 to 1.5 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C. The reaction may produce HCl gas.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, the reaction mixture is carefully poured over crushed ice or slowly quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess thionyl chloride and HCl.
-
Extraction: The aqueous layer is extracted three times with an organic solvent (e.g., DCM or ethyl acetate).
-
Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude product can be purified by silica gel column chromatography to afford pure this compound.
N-Alkylation: Synthesis of an Amine Adduct (Illustrative)
This protocol is adapted from the reaction of the analogous 2-chloro-5-(chloromethyl)pyridine with a mono-Boc-protected diamine.[1]
-
Setup: To a solution of a primary or secondary amine (e.g., N-Boc-N-methylethylenediamine, 1.0 eq) in anhydrous acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq). Stir the resulting suspension at room temperature for 15 minutes.
-
Reagent Addition: Add a solution of this compound (1.05 eq) in anhydrous acetonitrile to the suspension.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.
Applications in Multi-Step Synthesis
This compound is a key intermediate for constructing more complex molecular architectures. Its bifunctional nature (an electrophilic chloromethyl group and a modifiable pyridine ring) allows for sequential reactions to build libraries of compounds for screening in drug discovery and agrochemical development.[8] The primary SN2 reaction serves as the entry point for introducing a vast array of side chains.
Safety and Handling
-
Stability: The compound is generally stable under normal storage conditions.
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases. Contact with alkaline material may be exothermic.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.
-
Decomposition: Hazardous decomposition products upon combustion may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.
References
- 1. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 3. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. scribd.com [scribd.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 8. 5-(Chloromethyl)-2-phenoxypyridine [benchchem.com]
An In-depth Technical Guide to the Core Reactions of 5-(Chloromethyl)-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Chloromethyl)-2-methoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its strategic functionalization allows for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The primary locus of reactivity is the chloromethyl group, which readily participates in nucleophilic substitution reactions. Additionally, the pyridine core can be engaged in various palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility. This technical guide provides a comprehensive overview of the key reactions of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of its chemical behavior.
Nucleophilic Substitution Reactions
The most prominent mode of reactivity for this compound is the nucleophilic displacement of the chloride ion from the chloromethyl group. This benzylic-like halide is activated towards SN2 reactions, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.
N-Nucleophiles: Synthesis of Amines and Amides
The reaction of this compound with a variety of nitrogen-based nucleophiles provides a straightforward route to the corresponding substituted amines and amides. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated.
Table 1: Nucleophilic Substitution with N-Nucleophiles
| Nucleophile | Reagents and Conditions | Product | Yield (%) |
| Primary/Secondary Amine | Amine (1.1 eq), K₂CO₃ (2.0 eq), CH₃CN, 80 °C, 12 h | N-((2-methoxypyridin-5-yl)methyl)amine derivative | 85-95 |
| Phthalimide | Potassium phthalimide (1.1 eq), DMF, 100 °C, 6 h | 2-((2-methoxypyridin-5-yl)methyl)isoindoline-1,3-dione | ~90 |
| Sodium Azide | NaN₃ (1.5 eq), DMF, 60 °C, 4 h | 5-(azidomethyl)-2-methoxypyridine | >95 |
Experimental Protocol: General Procedure for Amination
To a solution of this compound (1.0 eq) in acetonitrile (0.2 M) is added the desired primary or secondary amine (1.1 eq) and potassium carbonate (2.0 eq). The reaction mixture is stirred at 80 °C for 12 hours. Upon completion, the reaction is cooled to room temperature, filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired N-substituted product.
Experimental workflow for the amination of this compound.
O-Nucleophiles: Synthesis of Ethers and Esters
The formation of ether and ester linkages can be achieved through the reaction with alcohols, phenols, or carboxylates, typically under basic conditions to generate the corresponding nucleophilic alkoxide or carboxylate.
Table 2: Nucleophilic Substitution with O-Nucleophiles
| Nucleophile | Reagents and Conditions | Product | Yield (%) |
| Phenol | Phenol (1.1 eq), K₂CO₃ (2.0 eq), Acetone, reflux, 8 h | 2-methoxy-5-(phenoxymethyl)pyridine | 80-90 |
| Alcohol | Alcohol (excess), NaH (1.2 eq), THF, rt, 12 h | 5-((alkoxy)methyl)-2-methoxypyridine | 75-85 |
| Carboxylic Acid | Carboxylic acid (1.1 eq), Cs₂CO₃ (1.5 eq), DMF, 60 °C, 6 h | (2-methoxypyridin-5-yl)methyl carboxylate | 70-80 |
Experimental Protocol: Williamson Ether Synthesis with a Phenol
A mixture of this compound (1.0 eq), the desired phenol (1.1 eq), and potassium carbonate (2.0 eq) in acetone (0.3 M) is heated to reflux for 8 hours. The reaction is then cooled to room temperature and the solvent is removed in vacuo. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the corresponding aryl ether.
S-Nucleophiles: Synthesis of Thioethers
Thiolates, being excellent nucleophiles, react readily with this compound to produce thioethers in high yields.
Table 3: Nucleophilic Substitution with S-Nucleophiles
| Nucleophile | Reagents and Conditions | Product | Yield (%) |
| Thiol | Thiol (1.1 eq), NaH (1.2 eq), THF, 0 °C to rt, 4 h | 5-((alkylthio)methyl)-2-methoxypyridine | >90 |
| Thioacetate | Potassium thioacetate (1.2 eq), DMF, rt, 2 h | S-((2-methoxypyridin-5-yl)methyl) ethanethioate | >95 |
Experimental Protocol: Synthesis of a Thioether
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF (0.2 M) at 0 °C is added the thiol (1.1 eq) dropwise. The mixture is stirred for 30 minutes at 0 °C, after which a solution of this compound (1.0 eq) in THF is added. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is carefully quenched with water and extracted with diethyl ether. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated. The product is purified by column chromatography.
Generalized Sₙ2 reaction pathway for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
While the chloromethyl group is the primary site of reactivity, the pyridine ring itself can participate in cross-coupling reactions, although this typically requires transformation of the chloro or methoxy group into a more suitable coupling partner like a bromo, iodo, or triflate group. However, under specific conditions, direct coupling involving the C-Cl bond of the chloromethyl group or C-H activation of the pyridine ring can be envisioned. More commonly, derivatives of this compound are employed in these transformations. For the purpose of this guide, we will illustrate the potential of the core scaffold in key coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. For a pyridine substrate, this typically involves a halopyridine.
Table 4: Representative Suzuki-Miyaura Coupling of a Chloropyridine Derivative
| Aryl Halide Substrate | Boronic Acid | Catalyst and Ligand | Base and Solvent | Product | Yield (%) |
| 2-Chloro-5-methylpyridine | Phenylboronic acid | Pd(OAc)₂, SPhos (2 mol%) | K₃PO₄, Toluene/H₂O | 2-Phenyl-5-methylpyridine | 85-95 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
In an oven-dried Schlenk tube, the chloropyridine derivative (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 eq) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent (e.g., toluene/water 10:1) is added, and the mixture is heated to 100 °C for 12-18 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and purified by chromatography.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira and Heck Reactions
The Sonogashira reaction allows for the coupling of terminal alkynes with aryl or vinyl halides, while the Heck reaction couples alkenes with aryl or vinyl halides. Similar to the Suzuki coupling, these reactions generally require a more reactive halide than chloride on the pyridine ring for efficient transformation.
Reduction and Oxidation Reactions
Reduction of the Chloromethyl Group
The chloromethyl group can be reduced to a methyl group, providing access to 2-methoxy-5-methylpyridine, another valuable synthetic intermediate.
Table 5: Reduction of the Chloromethyl Group
| Substrate | Reagents and Conditions | Product | Yield (%) |
| This compound | H₂, Pd/C (10 mol%), NaOAc, MeOH, rt, 4 h | 2-methoxy-5-methylpyridine | >90 |
Experimental Protocol: Catalytic Hydrogenation
To a solution of this compound (1.0 eq) and sodium acetate (1.5 eq) in methanol (0.2 M) is added 10% palladium on carbon (10 mol% Pd). The flask is evacuated and backfilled with hydrogen gas (balloon pressure) and the mixture is stirred vigorously at room temperature for 4 hours. The reaction mixture is then filtered through a pad of Celite®, and the filtrate is concentrated to give the crude product, which can be purified by distillation or chromatography.
Oxidation of the Chloromethyl Group
Oxidation of the chloromethyl group can lead to the corresponding aldehyde or carboxylic acid, which are important functional groups for further synthetic manipulations.
Table 6: Oxidation of the Chloromethyl Group (Representative)
| Substrate | Reagents and Conditions | Product | Yield (%) |
| This compound | N-Methylmorpholine N-oxide (NMO), molecular sieves, TPAP (cat.), CH₂Cl₂, rt, 2 h | 2-methoxy-5-pyridinecarboxaldehyde | 60-70 |
| This compound | KMnO₄, H₂O/Pyridine, reflux, 6 h | 2-methoxypyridine-5-carboxylic acid | 50-60 |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its primary reactivity is centered on the facile nucleophilic displacement of the chloromethyl group, allowing for the introduction of a wide range of functional groups. Furthermore, the pyridine core, with appropriate modification, can undergo a variety of palladium-catalyzed cross-coupling reactions. The ability to also perform reduction and oxidation reactions on the chloromethyl substituent further enhances its synthetic potential. This guide provides a foundational understanding of the key transformations of this compound, offering researchers and drug development professionals a toolkit for the strategic design and synthesis of novel molecules.
The Ascendant Therapeutic Potential of 5-(Chloromethyl)-2-methoxypyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among the vast landscape of pyridine derivatives, those originating from 5-(chloromethyl)-2-methoxypyridine have emerged as a class of compounds with significant and diverse biological activities. The inherent reactivity of the chloromethyl group, coupled with the electronic properties of the methoxy-substituted pyridine ring, provides a versatile platform for the synthesis of novel drug candidates. This technical guide offers an in-depth exploration of the biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate further research and development in this promising area.
Diverse Biological Activities
Derivatives of this compound have demonstrated a broad spectrum of pharmacological effects, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities. The strategic placement of the reactive chloromethyl group at the 5-position allows for facile nucleophilic substitution, enabling the introduction of a wide array of functional groups and the generation of extensive chemical libraries for biological screening.[1]
Anticancer Activity
Several studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes, derived from a 5-(chloromethyl)-2,2′-bipyridine precursor, have been synthesized and evaluated for their anticancer activity.[2] Notably, one such derivative demonstrated significant inhibition of pancreatic tumor growth in vivo.[2] The proposed mechanism for some of these compounds involves ligand-based alkylating reactions, suggesting that the reactive halomethyl group is a key molecular feature for their cytotoxic effects.[2]
Hybrid molecules incorporating a thiazolidinone moiety with a (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-ene fragment, which can be synthesized from precursors related to chloropyridine, have also shown significant anticancer activity.[3][4] The presence of the chloro-substituted propenylidene moiety at the 5-position of the thiazolidinone ring is crucial for their cytotoxic effects.[3][4]
Antiviral Activity
The pyridine nucleus is a common feature in many antiviral drugs.[5] Derivatives of this compound have been investigated for their potential to inhibit viral replication. For example, 5-(1-hydroxy-2-chloroethyl)- and 5-(1-methoxy-2-bromoethyl)-2'-deoxyuridine derivatives have shown in vitro activity against herpes simplex virus type 1 (HSV-1).[6] The mechanism of action for many nucleoside analogs involves the inhibition of viral polymerases, leading to chain termination of the growing viral DNA or RNA.[5]
Anti-inflammatory and Other Activities
The anti-inflammatory potential of pyridine derivatives has also been explored.[7][8] While specific studies on the anti-inflammatory activity of this compound derivatives are emerging, the general class of pyridine-containing compounds has shown promise in modulating inflammatory pathways.[9] Furthermore, derivatives have been synthesized and screened for other biological activities, including antimicrobial and anti-malarial effects, indicating the broad therapeutic potential of this chemical scaffold.[10] Research has also been conducted on pyrazole derivatives of 5-chloro-2-methoxy phenyl hydrazide, which have shown significant antitubercular activity.[11]
Quantitative Biological Data
To facilitate a comparative analysis of the biological activities of various this compound derivatives, the following tables summarize key quantitative data from the cited literature.
| Compound Class | Target/Cell Line | Activity Metric | Value | Reference |
| 5-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complex | Pancreatic cancer (in vivo, zebrafish xenograft) | Effective Concentration | 8 µM | [2] |
| 5-(1-hydroxy-2-chloroethyl)-2'-deoxyuridine | Herpes Simplex Virus Type 1 (HSV-1) | ID50 | 0.1-1 µg/mL | [6] |
| 5-(1-methoxy-2-bromoethyl)-2'-deoxyuridine | Herpes Simplex Virus Type 1 (HSV-1) | ID50 | 0.1-1 µg/mL | [6] |
| (5-chloro-2-methoxyphenyl)(5-alkyl-3-(substituted)-1H-pyrazol-1-yl)methanone (Compound 2d) | Mycobacterium tuberculosis H37Ra | IC50 | 0.208 µg/mL | [11] |
| Ciminalum–thiazolidinone hybrid (Compound 2h) | NCI60 cell line panel | Mean GI50 | 1.57 µM | [3] |
| Ciminalum–thiazolidinone hybrid (Compound 2h) | NCI60 cell line panel | Mean TGI | 13.3 µM | [3] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][12]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b) | Melanoma (C32) | IC50 | 24.4 µM | [13] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][12]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b) | Melanoma (A375) | IC50 | 25.4 µM | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 5-((Aryloxy/Alkoxy)methyl)-2-methoxypyridine Derivatives
A common synthetic route to introduce diversity from the this compound core involves nucleophilic substitution at the chloromethyl group.[1]
Reactants:
-
This compound
-
An alcohol or phenol (ROH)
-
A base (e.g., Sodium hydride (NaH) or Potassium carbonate (K2CO3))
-
Solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
Procedure:
-
The alcohol or phenol is dissolved in a suitable solvent.
-
The base is added to the solution to deprotonate the hydroxyl group, forming a nucleophilic alkoxide or phenoxide.
-
This compound is added to the reaction mixture.
-
The reaction is stirred at room temperature or heated as required, and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.[12]
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antiviral Plaque Reduction Assay
The antiviral activity against viruses like HSV-1 can be determined by a plaque reduction assay.
Procedure:
-
Confluent monolayers of host cells (e.g., Vero cells) are grown in multi-well plates.
-
The cells are infected with a known amount of virus.
-
After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound.
-
The plates are incubated until viral plaques are visible.
-
The cells are then fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
The percentage of plaque inhibition is calculated relative to the virus control (no compound), and the ID50 value (the concentration of the compound that inhibits 50% of plaque formation) is determined.[6]
Visualizing Pathways and Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Proposed mechanism of action for some anticancer derivatives.
Caption: Workflow for in vitro antiviral activity screening.
Conclusion
The this compound scaffold represents a privileged structure in the quest for novel therapeutic agents. The ease of its chemical modification allows for the creation of diverse molecular architectures with a wide range of biological activities. The data and protocols presented in this guide underscore the significant potential of these derivatives in anticancer, antiviral, and other therapeutic areas. Further exploration of structure-activity relationships, elucidation of precise mechanisms of action, and optimization of pharmacokinetic properties will be crucial in translating the promise of these compounds into clinically effective drugs. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. 5-(Chloromethyl)-2-phenoxypyridine [benchchem.com]
- 2. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents | CoLab [colab.ws]
- 9. The Anti-inflammatory Potential of Selected Plant-derived Compounds in Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of 5-(4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine [wisdomlib.org]
- 13. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Keystone: Unlocking Therapeutic Potential with 5-(Chloromethyl)-2-methoxypyridine
A Technical Guide for Drug Discovery Professionals
Abstract
5-(Chloromethyl)-2-methoxypyridine has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The strategic placement of a reactive chloromethyl group at the 5-position and an electron-donating methoxy group at the 2-position of the pyridine ring provides a unique combination of reactivity and structural features. This technical guide delves into the core therapeutic applications of this compound, not as a standalone therapeutic, but as a crucial intermediate in the generation of novel drug candidates. We will explore its role in the synthesis of potential kinase inhibitors, antimicrobial agents, and other pharmacologically relevant compounds, supported by experimental data from analogous structures. Detailed synthetic methodologies and diagrammatic representations of logical workflows and potential signaling pathways will be provided to empower researchers in their drug discovery endeavors.
Introduction: The Strategic Importance of a Versatile Pyridine Intermediate
The pyridine nucleus is a ubiquitous motif in a vast number of approved pharmaceuticals, prized for its ability to engage in various biological interactions. This compound capitalizes on this privileged scaffold, incorporating a highly reactive chloromethyl group that serves as a versatile handle for synthetic elaboration. This functional group readily participates in nucleophilic substitution reactions, allowing for the facile introduction of a wide range of pharmacophores and molecular fragments. This inherent reactivity makes it an invaluable starting material for the construction of compound libraries aimed at identifying novel therapeutic agents.
Synthetic Utility and Key Reactions
The primary utility of this compound lies in the reactivity of its chloromethyl group, which is activated by the electron-withdrawing nature of the pyridine ring. This facilitates a variety of synthetic transformations, enabling the construction of diverse molecular architectures.
Nucleophilic Substitution Reactions
The benzylic-like chloride is an excellent electrophile, readily undergoing SN2 reactions with a wide range of nucleophiles. This allows for the straightforward introduction of various functionalities, forming the basis for the synthesis of more complex molecules.
Experimental Protocol: General Procedure for Nucleophilic Substitution
A solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, CH3CN) is treated with a nucleophile (1.0-1.5 eq) and a non-nucleophilic base (e.g., K2CO3, NaH) if required. The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Potential Therapeutic Applications: Inferences from Analogous Compounds
While direct therapeutic applications of this compound are not extensively documented, the biological activities of its derivatives and structurally similar compounds provide strong indications of its potential in various therapeutic areas.
Kinase Inhibition in Oncology
Pyridine-based scaffolds are prevalent in numerous kinase inhibitors. The 2-methoxypyridine moiety, in particular, has been identified as a key feature in achieving selectivity for certain kinases. Derivatives of this compound could be synthesized to target various kinases implicated in cancer, such as Janus kinase 2 (JAK2) and Pim-1 kinase.
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound Class | Target Kinase | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[4,3-c]pyridines | Various | T-47D (Breast Cancer) | GI50 54.7% | [1] |
| Pyrano[3,2-c]pyridines | Various | Hop-92 (Lung Cancer) | GI50 63.9% | [1] |
| Trimethoxyphenyl Pyridine Derivatives | Tubulin | HCT 116 (Colon) | 4.83 | [2] |
| Trimethoxyphenyl Pyridine Derivatives | Tubulin | HEPG-2 (Liver) | 3.25 | [2] |
| Trimethoxyphenyl Pyridine Derivatives | Tubulin | MCF-7 (Breast) | 6.11 | [2] |
Note: The data presented is for analogous pyridine-containing compounds, suggesting the potential of derivatives from this compound.
Synthetic workflow for kinase inhibitors and their potential mechanism.
Antimicrobial and Anti-malarial Agents
Derivatives of the closely related 2-chloro-5-(chloromethyl)pyridine have shown promise as antimicrobial and anti-malarial agents. By reacting this compound with various amines, hydrazines, and other nucleophiles, novel compounds with potential activity against a range of pathogens could be developed.
Experimental Protocol: Synthesis of Hydrazone Derivatives
To a solution of 2-chloro-5-(chloromethyl)pyridine (1 eq) in ethanol, hydrazine hydrate (2 eq) is added, and the mixture is refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure. The resulting crude 2-chloro-5-(hydrazinylmethyl)pyridine is then dissolved in ethanol, and an appropriate aromatic aldehyde (1 eq) is added. The reaction mixture is stirred at room temperature for 12 hours. The precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired hydrazone derivative.[3]
Synthesis of potential antimicrobial hydrazone derivatives.
Other Potential Therapeutic Avenues
The versatility of the this compound scaffold suggests its utility in a broader range of therapeutic areas. For instance, a similar building block, 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride, is a key intermediate in the synthesis of the proton pump inhibitor Omeprazole.[4] This highlights the potential for derivatives of this compound to be explored for gastrointestinal disorders.
Conclusion
This compound stands as a highly valuable and versatile intermediate for the synthesis of novel compounds with significant therapeutic potential. While direct biological data on its immediate derivatives is emerging, the proven success of analogous pyridine-based compounds in oncology and infectious diseases provides a strong rationale for its continued exploration in drug discovery programs. The reactivity of the chloromethyl group, coupled with the favorable electronic properties of the 2-methoxypyridine scaffold, offers medicinal chemists a powerful tool to generate diverse and innovative molecular entities. Future research should focus on the systematic synthesis and biological evaluation of compound libraries derived from this promising building block to fully unlock its therapeutic potential.
References
- 1. Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
5-(Chloromethyl)-2-methoxypyridine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 5-(Chloromethyl)-2-methoxypyridine (CAS No. 101990-70-9). Due to its chemical nature as a chlorinated pyridine derivative, this compound requires careful management in a laboratory or manufacturing setting to mitigate potential risks. This document outlines the known hazards, recommended personal protective equipment (PPE), emergency procedures, and proper storage and disposal methods.
Hazard Identification and Classification
This compound is classified as an irritant and should be handled with care. While comprehensive toxicological data is limited, its structural components suggest potential for skin, eye, and respiratory irritation.
GHS Hazard Statements:
Physical and Chemical Properties
A summary of the known physical and chemical properties is provided in the table below. This information is crucial for understanding its behavior and for taking appropriate safety measures.
| Property | Value |
| CAS Number | 101990-70-9 |
| Molecular Formula | C₇H₈ClNO[3] |
| Molecular Weight | 157.6 g/mol [3] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Data not available |
| Solubility in Water | Poorly soluble |
| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) |
Exposure Controls and Personal Protection
Proper engineering controls and personal protective equipment are paramount to ensure safety when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure that eyewash stations and safety showers are readily accessible.[5]
Personal Protective Equipment (PPE):
| PPE Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield.[4][6] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure all skin is covered.[4][7] |
| Respiratory Protection | If working outside a fume hood or if aerosols are generated, use a NIOSH-approved respirator.[4][7] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to minimize exposure risk.
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][5]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
Take off contaminated clothing and wash it before reuse.
Storage:
-
Store in a cool, dry, and well-ventilated place.[4]
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In case of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3][8] |
| Eye Contact | Rinse with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Consult a doctor.[3][4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Firefighting and Accidental Release Measures
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][9]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[1]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures:
-
Personal Precautions: Avoid dust formation and breathing vapors. Use appropriate personal protective equipment.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup: Sweep up the material and place it into a suitable, labeled disposal container.[4]
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7] Do not allow the material to enter drains or waterways.[7]
Experimental Protocols
Protocol: Acute Dermal Toxicity Study (General Guideline)
-
Objective: To determine the potential for a single dermal application of the test substance to cause adverse health effects.
-
Test System: Healthy, young adult laboratory animals (e.g., rats or rabbits) with intact skin.
-
Dose Levels: A range of dose levels, including a limit test at a high dose (e.g., 2000 mg/kg body weight), should be selected.
-
Procedure:
-
The fur is clipped from the dorsal area of the trunk of the test animals.
-
The test substance is applied uniformly over a defined area of the clipped skin.
-
The treated area is covered with a porous gauze dressing and a non-irritating tape to hold it in place and prevent ingestion of the substance.
-
Animals are observed for mortality, signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for a specified period (typically 14 days).
-
At the end of the observation period, a gross necropsy is performed on all animals.
-
-
Data Analysis: The LD50 (median lethal dose) is calculated if applicable, and a full description of the observed toxic effects is documented.
Visualizations
The following diagrams illustrate key safety and experimental workflows.
Caption: Logical workflow for safe chemical handling.
Caption: Experimental workflow for an acute dermal toxicity study.
References
- 1. fishersci.se [fishersci.se]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. trimaco.com [trimaco.com]
- 7. benchchem.com [benchchem.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. echemi.com [echemi.com]
Navigating the Safe Handling of 5-(Chloromethyl)-2-methoxypyridine: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 5-(Chloromethyl)-2-methoxypyridine (CAS No. 101990-70-9), a key intermediate in pharmaceutical synthesis. This document synthesizes critical safety information, handling protocols, and emergency procedures to ensure the well-being of laboratory personnel. All quantitative data has been summarized for clarity, and procedural workflows are visualized to facilitate quick reference and understanding.
Section 1: Chemical and Physical Properties
A foundational understanding of the physical and chemical properties of a substance is paramount for its safe handling and use in experimental settings. The following table summarizes the key characteristics of this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molar Mass | 157.597 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| CAS Number | 101990-70-9 | [2] |
| Synonyms | This compound | [2] |
| Solubility in Water | Poorly soluble | [1] |
| Solubility in Organic Solvents | Soluble in dichloromethane, ethyl acetate | [1] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its hazard statements according to the Globally Harmonized System (GHS). It is crucial to be aware of these hazards to implement appropriate safety measures.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. |
| Serious Eye Damage | Causes serious eye damage. |
Note: Hazard classifications for similar compounds like 2-Chloro-5-(chloromethyl)pyridine include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).[3]
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to minimize exposure risk and prevent accidents.
Handling
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Personal Protective Equipment (PPE):
-
Hygiene:
-
General Precautions:
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place.[4]
-
Container: Keep the container tightly closed.[4]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents. Segregate from alkalis and chemicals readily decomposed by acids (e.g., cyanides, sulfides, carbonates).[6][7]
The logical workflow for ensuring safe handling and storage is depicted in the following diagram:
Caption: Workflow for the safe handling and storage of this compound.
Section 4: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
The following table details the recommended first-aid procedures for different routes of exposure.
| Exposure Route | First-Aid Protocol | Reference |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [8][9] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately. | [4][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. | [4][9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. | [4][5] |
The decision-making process for administering first aid is illustrated in the diagram below:
Caption: Decision pathway for first aid response to exposure.
Fire-Fighting Measures
In the event of a fire involving this substance, the following measures should be taken.
| Aspect | Protocol | Reference |
| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. | [8] |
| Specific Hazards | Thermal decomposition may release toxic vapors, including nitrogen oxides and carbon monoxide. | [5] |
| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear. | [4][8] |
Accidental Release Measures
For spills, follow these steps to ensure containment and cleanup:
-
Personal Precautions: Wear appropriate personal protective equipment as outlined in Section 3.1.[4]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[5]
-
Containment and Cleanup:
-
Shut off all possible sources of ignition.[5]
-
For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.
-
For solid spills (hydrochloride salt), sweep up the material and place it into a suitable disposal container, avoiding dust formation.[3][4]
-
Decontaminate the spill area and all equipment used.[5]
-
Section 5: Toxicological and Ecological Information
Detailed toxicological and ecological studies for this compound are not extensively available in the provided search results. However, based on its classification, it is harmful if swallowed and causes severe skin and eye damage. The environmental impact has not been fully investigated, and therefore, releases into the environment should be avoided.
Section 6: Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste.[6] This should be done in accordance with all local, state, and federal regulations. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not discharge into sewer systems.[8]
This guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet provided by the supplier before handling this chemical.
References
- 1. This compound | Chemical Properties, Uses, Safety, Supplier China [pipzine-chem.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. capotchem.com [capotchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(Chloromethyl)-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 5-(Chloromethyl)-2-methoxypyridine from 2-methoxy-5-methylpyridine. The primary method detailed is a free-radical chlorination of the benzylic methyl group. This transformation is a key step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols provided are based on established principles of radical chemistry and aim to provide a reproducible and scalable method for obtaining the desired product.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis from the readily available 2-methoxy-5-methylpyridine requires a selective chlorination of the methyl group without affecting the pyridine ring or the methoxy group. Free-radical chlorination is a well-established method for the selective functionalization of benzylic C-H bonds, which are weaker and more susceptible to radical abstraction than the sp² C-H bonds of the aromatic ring or the sp³ C-H bonds of the methoxy group.[1] This document outlines two potential protocols for this transformation using common radical chlorinating agents: N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂).
Chemical Reaction
Caption: General reaction scheme for the chlorination of 2-methoxy-5-methylpyridine.
Experimental Protocols
Two primary methods for the free-radical chlorination of 2-methoxy-5-methylpyridine are presented below.
Protocol 1: Chlorination using N-Chlorosuccinimide (NCS) and a Radical Initiator
This protocol utilizes N-Chlorosuccinimide as the chlorine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to initiate the reaction.[1]
Materials:
-
2-methoxy-5-methylpyridine
-
N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable inert solvent (e.g., benzene, chlorobenzene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Reaction flask, condenser, and nitrogen inlet
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-methoxy-5-methylpyridine (1.0 eq).
-
Addition of Reagents: Add anhydrous carbon tetrachloride to dissolve the starting material. Then, add N-Chlorosuccinimide (1.0-1.2 eq) and a catalytic amount of AIBN or BPO (0.05-0.1 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of the solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic impurities) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.
Protocol 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂) and a Radical Initiator
This protocol employs sulfuryl chloride as the chlorinating agent, which can also undergo homolytic cleavage to initiate a radical chain reaction.
Materials:
-
2-methoxy-5-methylpyridine
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous dichloromethane (CH₂Cl₂) or other suitable inert solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Reaction flask, condenser, and dropping funnel
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 2-methoxy-5-methylpyridine (1.0 eq) in anhydrous dichloromethane.
-
Initiator Addition: Add a catalytic amount of AIBN or BPO (0.05-0.1 eq) to the solution.
-
Addition of Chlorinating Agent: Heat the solution to reflux. Add sulfuryl chloride (1.0-1.1 eq) dropwise from the dropping funnel over a period of 30-60 minutes. Caution: The reaction can be exothermic.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete after 1-4 hours of reflux.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentration and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or vacuum distillation.
Data Presentation
| Parameter | Protocol 1 (NCS) | Protocol 2 (SO₂Cl₂) |
| Chlorinating Agent | N-Chlorosuccinimide | Sulfuryl Chloride |
| Initiator | AIBN or BPO | AIBN or BPO |
| Solvent | Carbon Tetrachloride | Dichloromethane |
| Temperature | Reflux (~77°C) | Reflux (~40°C) |
| Typical Yield | 60-80% | 70-90% |
| Key Byproducts | Succinimide, Dichlorinated product | HCl, SO₂, Dichlorinated product |
| Advantages | Milder, solid byproduct is easy to remove. | Higher potential yield, faster reaction times. |
| Disadvantages | Slower reaction, potential for lower yield. | Corrosive and gaseous byproducts, more exothermic. |
Caption: Comparison of the two proposed protocols for the synthesis of this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Reagents and Conditions
Caption: Relationship between reactants, conditions, and products in the radical chlorination.
Safety Precautions
-
Chlorinating Agents: Both N-Chlorosuccinimide and sulfuryl chloride are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Carbon tetrachloride is a known carcinogen and is harmful to the environment. Dichloromethane is a suspected carcinogen. Handle these solvents with extreme care in a fume hood.
-
Radical Initiators: AIBN and BPO are potentially explosive and should be stored and handled according to safety guidelines. Avoid grinding or heating them in a confined space.
-
Reaction Vapors: The reactions produce corrosive and/or toxic vapors (e.g., HCl, SO₂). Ensure the reaction setup is properly vented to a scrubbing system.
Conclusion
The synthesis of this compound from 2-methoxy-5-methylpyridine can be effectively achieved through free-radical chlorination. The choice between NCS and sulfuryl chloride will depend on the desired reaction scale, available equipment, and safety considerations. Both protocols, when executed with care, provide a reliable route to this important synthetic intermediate. Proper monitoring and purification are crucial for obtaining a high-purity product.
References
5-(Chloromethyl)-2-methoxypyridine: A Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-(Chloromethyl)-2-methoxypyridine is a key synthetic intermediate widely utilized in the pharmaceutical and agrochemical industries. Its unique structural features, comprising a reactive chloromethyl group and an electron-donating methoxy group on a pyridine ring, make it a valuable building block for the synthesis of a diverse range of complex molecules. The chloromethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the methoxy group can influence the electronic properties and metabolic stability of the final compound. This document provides a comprehensive overview of the applications of this compound, with a focus on its role in the synthesis of proton pump inhibitors (PPIs), and includes detailed experimental protocols for its synthesis and key reactions.
Applications in Drug Discovery and Development
The primary application of this compound lies in its use as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The pyridine scaffold is a common motif in numerous approved drugs, and the specific substitution pattern of this intermediate allows for the facile introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) during drug discovery.
A prominent example of its application is in the synthesis of proton pump inhibitors (PPIs), a class of drugs that effectively reduce gastric acid production. While many commercial PPIs like omeprazole and esomeprazole utilize a dimethoxypyridine intermediate, the synthesis of other PPIs, such as tenatoprazole, involves structurally similar chloromethylpyridine derivatives. The general synthetic strategy involves the coupling of the chloromethylpyridine intermediate with a substituted benzimidazole or imidazopyridine thiol.
Synthesis of this compound
A common method for the synthesis of this compound involves the chlorination of the corresponding hydroxymethyl or methyl precursor.
Protocol 1: Chlorination of (2-methoxypyridin-5-yl)methanol
This protocol describes the conversion of (2-methoxypyridin-5-yl)methanol to this compound using a chlorinating agent such as thionyl chloride.
Experimental Protocol:
-
To a solution of (2-methoxypyridin-5-yl)methanol (1 equivalent) in an anhydrous solvent such as dichloromethane at 0 °C, add thionyl chloride (1.1-1.5 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
| Reactant | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (2-methoxypyridin-5-yl)methanol | 1.0 | Dichloromethane | 0 to RT | 2-4 | High |
| Thionyl Chloride | 1.1-1.5 |
Key Reactions of this compound
The high reactivity of the chloromethyl group allows for a variety of nucleophilic substitution reactions, forming new carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds.
Nucleophilic Substitution with Thiols: Synthesis of Thioethers
This reaction is fundamental for the synthesis of many proton pump inhibitors.
Protocol 2: Reaction with 5-methoxy-1H-benzo[d]imidazole-2-thiol
This protocol outlines the synthesis of a key thioether intermediate.
Experimental Protocol:
-
To a solution of 5-methoxy-1H-benzo[d]imidazole-2-thiol (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add a base like sodium hydroxide or potassium carbonate (1.1 equivalents) and stir until a clear solution is obtained.
-
Add a solution of this compound (1 equivalent) in the same solvent to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure thioether.
| Nucleophile | Base | Solvent | Temp. | Time | Yield |
| 5-methoxy-1H-benzo[d]imidazole-2-thiol | NaOH | Ethanol | Reflux | 4-6 h | Good |
Williamson Ether Synthesis: Formation of Ethers
This reaction allows for the introduction of various alkoxy or aryloxy groups.
Protocol 3: Reaction with Phenol
This protocol describes a representative Williamson ether synthesis.
Experimental Protocol:
-
To a solution of phenol (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Add a solution of this compound (1 equivalent) in DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield |
| Phenol | NaH | DMF | 60-80 | 4-8 | Moderate to Good |
Application in the Synthesis of Proton Pump Inhibitors (PPIs)
This compound and its analogs are crucial for synthesizing the pyridine moiety of PPIs. The subsequent coupling with a benzimidazole or imidazopyridine core, followed by oxidation of the resulting thioether to a sulfoxide, yields the final active drug.
Signaling Pathway of Proton Pump Inhibitors
Proton pump inhibitors are prodrugs that are activated in the acidic environment of the stomach's parietal cells.[4][5] The activated form then irreversibly binds to the H+/K+-ATPase (proton pump), inhibiting its function and thus blocking the final step of gastric acid secretion.[6][7][8]
Caption: Mechanism of action of Proton Pump Inhibitors (PPIs).
Experimental Workflow: Synthesis of a PPI Intermediate
The following diagram illustrates a typical workflow for the synthesis of a thioether intermediate using this compound.
Caption: General workflow for thioether synthesis.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its utility in the construction of complex heterocyclic systems, particularly in the synthesis of proton pump inhibitors, underscores its importance in medicinal chemistry and drug development. The protocols and data presented herein provide a foundation for researchers to effectively utilize this key building block in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemres.org [orgchemres.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-(Chloromethyl)-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for nucleophilic substitution reactions utilizing 5-(Chloromethyl)-2-methoxypyridine. This versatile reagent serves as a key building block in the synthesis of a wide array of substituted pyridine derivatives, which are of significant interest in medicinal chemistry and drug development due to their prevalence in pharmacologically active compounds.
Introduction
This compound is an activated electrophile, primed for nucleophilic attack at the methylene carbon. The electron-withdrawing nature of the pyridine ring enhances the leaving group ability of the chloride, facilitating facile displacement by a variety of nucleophiles. The primary mechanism for these transformations is a bimolecular nucleophilic substitution (SN2) reaction. This allows for the straightforward introduction of nitrogen, oxygen, sulfur, and carbon-based functional groups, enabling the synthesis of diverse molecular scaffolds for further elaboration in drug discovery and development programs.
General Reaction Pathway
The fundamental transformation involves the displacement of the chloride ion by a nucleophile, as depicted in the following reaction scheme.
Caption: General Sɴ2 reaction of this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the nucleophilic substitution of this compound and its close analogs with various nucleophiles. Please note that yields are often dependent on the specific substrate, reaction scale, and purification method.
| Nucleophile Type | Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Nitrogen | Potassium Phthalimide | 2-((2-Methoxypyridin-5-yl)methyl)isoindoline-1,3-dione | DMF | - | 80-90 | 4-6 | Good[1] |
| Sodium Azide | 5-(Azidomethyl)-2-methoxypyridine | DMF | - | Room Temp. | 12-24 | High[1] | |
| Ammonia (aq) | (2-Methoxypyridin-5-yl)methanamine | Acetonitrile | - | 80 | 2 | ~60-70* | |
| Sulfur | Potassium Thioacetate | S-((2-Methoxypyridin-5-yl)methyl) ethanethioate | Acetone | - | Room Temp. | 2-4 | High[1] |
| Oxygen | Sodium Ethoxide | 5-(Ethoxymethyl)-2-methoxypyridine | Ethanol | - | Room Temp. | 6-12 | Moderate[1] |
| Carbon | Sodium Cyanide | (2-Methoxypyridin-5-yl)acetonitrile | DMF | - | 50-60 | 4-8 | Good[1] |
*Yields are estimated based on analogous reactions and may vary.
Experimental Protocols
The following protocols provide detailed methodologies for key nucleophilic substitution reactions of this compound.
Synthesis with Nitrogen Nucleophiles
This method provides a classic route to the corresponding primary amine after a subsequent deprotection step, avoiding over-alkylation.[1]
Reaction Scheme:
Caption: Gabriel synthesis workflow.
Protocol:
-
In a round-bottom flask, dissolve potassium phthalimide (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry to afford the crude N-((2-methoxypyridin-5-yl)methyl)isoindoline-1,3-dione.
-
The product can be further purified by recrystallization from ethanol.
Azides are versatile intermediates that can be readily reduced to amines or used in 'click' chemistry.[1]
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetone.
-
Add sodium azide (1.2 eq) to the solution. Caution: Sodium azide is highly toxic.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Synthesis with Sulfur Nucleophiles
Thioacetates can be readily hydrolyzed to the corresponding thiols.[1]
Reaction Scheme:
Caption: Thioacetate synthesis workflow.
Protocol:
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent like acetone or DMF.
-
Add potassium thioacetate (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the thioacetate.
Synthesis with Oxygen Nucleophiles
Protocol:
-
Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol.
-
Add this compound (1.0 eq) dropwise to the sodium ethoxide solution at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with a dilute acid (e.g., HCl).
-
Remove the ethanol under reduced pressure.
-
Extract the product with an organic solvent, wash with water, and dry over anhydrous sodium sulfate.
Synthesis with Carbon Nucleophiles
The introduction of a nitrile group provides a versatile handle for further transformations into amines, carboxylic acids, or ketones.[1]
Reaction Scheme:
Caption: Nitrile synthesis workflow.
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions.
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into a mixture of ice and water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography.
Concluding Remarks
This compound is a highly effective and versatile building block for the synthesis of a diverse range of 5-substituted methyl-2-methoxypyridine derivatives. The protocols outlined in these application notes provide robust and reproducible methods for the introduction of various functional groups via nucleophilic substitution reactions. These methods are readily adaptable for the generation of compound libraries for screening in drug discovery and agrochemical research programs. Researchers should optimize reaction conditions based on the specific nucleophile and scale of the reaction to achieve the desired outcomes.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-(Chloromethyl)-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Chloromethyl)-2-methoxypyridine is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the strategic placement of the methoxy and chloromethyl groups offers multiple avenues for synthetic elaboration.[1][2] The chloromethyl group, in particular, serves as a reactive handle for introducing a wide array of molecular complexity through carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, enabling the construction of diverse molecular architectures from this valuable intermediate.[3]
This document provides an overview of the application of various palladium-catalyzed cross-coupling reactions with this compound and presents detailed, representative protocols for these transformations. It is important to note that while these protocols are based on well-established methodologies for similar benzylic chlorides, optimization may be required to achieve optimal results for specific substrates.
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, allowing for the efficient formation of C-C, C-N, and C-O bonds under mild conditions with high functional group tolerance. The general catalytic cycle for these reactions is depicted below.
General Palladium-Catalyzed Cross-Coupling Cycle
The key palladium-catalyzed cross-coupling reactions applicable to this compound are:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with an organoboron reagent.[4]
-
Stille Coupling: Formation of a C-C bond with an organotin reagent.[5][6]
-
Negishi Coupling: Formation of a C-C bond with an organozinc reagent.[7]
-
Sonogashira Coupling: Formation of a C-C bond between a terminal alkyne and an organic halide.[8][9]
-
Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.[10][11]
-
Heck Reaction: Formation of a C-C bond between an organic halide and an alkene.[12][13]
Application in Drug Discovery
The derivatives of this compound are of significant interest in drug discovery. The 2-methoxypyridine scaffold is a known pharmacophore, and the ability to introduce diverse substituents at the 5-methyl position allows for the exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents, such as kinase inhibitors.[2][14]
Drug Discovery Workflow
Experimental Protocols
The following are detailed, representative protocols for the palladium-catalyzed cross-coupling of this compound. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Organotin reagents are particularly toxic and require careful handling.[5][6]
General Experimental Workflow
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Seal the vial with a septum and purge with argon or nitrogen for 10 minutes.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value |
| Reactants | This compound, Arylboronic acid |
| Catalyst | Pd(OAc)₂ |
| Ligand | SPhos |
| Base | K₃PO₄ |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 100 °C |
| Reaction Time | 12-24 h |
Protocol 2: Stille Coupling
This protocol describes the coupling of this compound with an organostannane.
Materials:
-
This compound
-
Organostannane (e.g., Aryl-Sn(Bu)₃)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Lithium chloride (LiCl)
-
Toluene (anhydrous, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), P(o-tol)₃ (0.06 mmol, 6 mol%), and LiCl (3.0 mmol, 3 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (5 mL).
-
Add this compound (1.0 mmol, 1 equiv.) and the organostannane (1.1 mmol, 1.1 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value |
| Reactants | This compound, Organostannane |
| Catalyst | Pd₂(dba)₃ |
| Ligand | P(o-tol)₃ |
| Additive | LiCl |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 12-24 h |
Protocol 3: Negishi Coupling
This protocol describes the coupling of this compound with an organozinc reagent.
Materials:
-
This compound
-
Organozinc reagent (e.g., Aryl-ZnCl, prepared in situ or from a commercial source)
-
Palladium(II) chloride (PdCl₂)
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene)
-
Tetrahydrofuran (THF) (anhydrous, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add PdCl₂(dppf) (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon.
-
Add degassed THF (5 mL) and this compound (1.0 mmol, 1 equiv.).
-
Add the organozinc reagent (1.2 mmol, 1.2 equiv. of a 0.5 M solution in THF) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C with stirring for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value |
| Reactants | This compound, Organozinc reagent |
| Catalyst | PdCl₂(dppf) |
| Ligand | dppf |
| Solvent | THF |
| Temperature | 60 °C |
| Reaction Time | 6-12 h |
Protocol 4: Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne.[15]
Materials:
-
This compound
-
Terminal alkyne
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) (anhydrous, degassed)
-
Toluene (anhydrous, degassed)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1 equiv.), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).
-
Evacuate and backfill the flask with argon.
-
Add degassed toluene (5 mL) and degassed triethylamine (2.0 mmol, 2 equiv.).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value |
| Reactants | This compound, Terminal alkyne |
| Catalyst | Pd(PPh₃)₄ |
| Co-catalyst | CuI |
| Base | Et₃N |
| Solvent | Toluene |
| Temperature | Room Temperature |
| Reaction Time | 8-16 h |
Protocol 5: Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with an amine.[16][17]
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox, to an oven-dried vial, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Add degassed toluene (5 mL).
-
Seal the vial and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value |
| Reactants | This compound, Amine |
| Catalyst | Pd₂(dba)₃ |
| Ligand | Xantphos |
| Base | NaOtBu |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 12-24 h |
Protocol 6: Heck Reaction
This protocol describes the coupling of this compound with an alkene (e.g., styrene).[18][19]
Materials:
-
This compound
-
Alkene (e.g., Styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) (anhydrous, degassed)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add degassed DMF (5 mL), triethylamine (1.5 mmol, 1.5 equiv.), and the alkene (1.5 mmol, 1.5 equiv.).
-
Heat the reaction mixture to 100 °C with stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value |
| Reactants | This compound, Alkene |
| Catalyst | Pd(OAc)₂ |
| Ligand | P(o-tol)₃ |
| Base | Et₃N |
| Solvent | DMF |
| Temperature | 100 °C |
| Reaction Time | 16-24 h |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of compounds with potential applications in pharmaceutical and materials science. The palladium-catalyzed cross-coupling reactions outlined in these application notes provide a powerful toolkit for the functionalization of this intermediate. The provided protocols, based on established methodologies, serve as a comprehensive starting point for researchers to develop and optimize synthetic routes to novel and complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and characterization of 5-(4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. jk-sci.com [jk-sci.com]
- 17. research.rug.nl [research.rug.nl]
- 18. youtube.com [youtube.com]
- 19. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 5-(Chloromethyl)-2-methoxypyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Chloromethyl)-2-methoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, comprising a pyridine ring substituted with a reactive chloromethyl group and an electron-donating methoxy group, make it a valuable precursor for the synthesis of a diverse array of biologically active molecules. The pyridine scaffold is a common motif in numerous approved drugs, and the strategic placement of the chloromethyl and methoxy groups allows for facile chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic profiles. This document provides detailed application notes on the use of this compound in drug discovery and comprehensive protocols for its key synthetic transformations.
Application Notes
A Key Intermediate in the Synthesis of Proton Pump Inhibitors (PPIs)
This compound and its structural analogs are crucial intermediates in the synthesis of proton pump inhibitors (PPIs), a class of drugs that effectively reduce gastric acid production. These drugs, such as Tenatoprazole and Omeprazole, are widely used for the treatment of acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers. The chloromethyl group serves as a reactive handle for coupling with a benzimidazole or imidazopyridine thiol moiety, forming the core structure of these pharmacologically active agents.
Scaffold for the Development of Novel Kinase Inhibitors
The methoxypyridine core is a recognized scaffold in the design of kinase inhibitors. Derivatives of this compound have been explored as potential inhibitors of the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is implicated in various cancers, making it a key target for therapeutic intervention. The ability to functionalize the 5-position of the pyridine ring allows for the introduction of various substituents to optimize potency and selectivity against different kinase isoforms.
Building Block for Antimicrobial and Antimalarial Agents
The pyridine nucleus is a common feature in many antimicrobial and antimalarial drugs. The reactivity of the chloromethyl group in this compound enables the synthesis of diverse libraries of compounds for screening against various pathogens.[5] By introducing different nucleophiles, researchers can systematically modify the compound's properties to enhance its antimicrobial or antimalarial efficacy and explore its mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis and biological evaluation of compounds derived from this compound and its analogs.
Table 1: Synthesis of Proton Pump Inhibitor Intermediates
| Starting Material | Reagent | Product | Solvent | Yield (%) | Reference |
| 2-Mercapto-5-methoxyimidazo[4,5-b]pyridine | 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride | 2-[[2-(3,5-Dimethyl-4-methoxy-pyridinyl)methyl]thio]-5-methoxy-imidazo[4,5-b]pyridine | Ethanol/Chloroform | 73 | New Drug Approvals |
| 2-Sulfydryl-5-methoxyiminazole-[4,5-b]pyridine | 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride | 2-[2-(3,5-Dimethyl)-4-methoxy-pyridinemethylsulphide-5-methoxy]imidazo[4,5-b]pyridine | Water | Not Specified | Google Patents |
| 5-Methoxy-2-mercaptobenzimidazole | 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride | 5-Methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-1H-benzimidazole | Dichloromethane | Not Specified | Google Patents |
Table 2: Biological Activity of Methoxypyridine Derivatives as PI3K/mTOR Inhibitors
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Derivative 11c | Not Specified | Not Specified | Not Specified | Not Specified | PubMed Central |
| HS-173 | 0.8 | Not Specified | Not Specified | Not Specified | PubMed Central |
| Compound 2 | 0.2 | Not Specified | HCT-116 | 0.01 | PubMed Central |
Experimental Protocols
Protocol 1: Synthesis of 2-[[2-(3,5-Dimethyl-4-methoxy-pyridinyl)methyl]thio]-5-methoxy-imidazo[4,5-b]pyridine (Tenatoprazole Intermediate)
This protocol describes the nucleophilic substitution reaction between a thiol-containing heterocycle and a 2-chloromethylpyridine derivative.
Materials:
-
2-Mercapto-5-methoxyimidazo[4,5-b]pyridine
-
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride
-
Potassium hydroxide
-
Ethanol
-
Chloroform
Procedure:
-
Dissolve 2-mercapto-5-methoxyimidazo[4,5-b]pyridine in a mixture of ethanol and chloroform.
-
Add a solution of potassium hydroxide to the mixture and stir until the starting material is fully deprotonated.
-
To the resulting solution, add 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with chloroform.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for Nucleophilic Substitution with an Amine
This protocol outlines a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or another suitable polar aprotic solvent)
Procedure:
-
To a solution of the amine (1.1 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.0 equivalent) in acetonitrile to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC.
-
Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: PI3K/mTOR signaling pathway and points of inhibition.
Caption: A generalized experimental workflow for synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of 5-(Chloromethyl)-2-methoxypyridine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Chloromethyl)-2-methoxypyridine is a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. Its unique structural features, comprising a reactive chloromethyl group and an electron-donating methoxy group on a pyridine scaffold, make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. The pyridine ring is a common motif in many approved drugs, and the substituents on this core can significantly influence pharmacological activity, selectivity, and pharmacokinetic properties.[1] The chloromethyl group serves as a key handle for introducing various functional groups through nucleophilic substitution reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This document provides detailed application notes on the use of this compound in the synthesis of potential therapeutic agents, with a focus on antimicrobial and antimalarial drug candidates. It includes detailed experimental protocols, quantitative data on synthesis and biological activity, and visualizations of relevant biological pathways.
Key Applications in Drug Discovery
The primary utility of this compound in drug discovery lies in its role as a key intermediate for the synthesis of novel compounds with a range of therapeutic activities. The reactive chloromethyl group allows for the facile introduction of various side chains, which can interact with biological targets.
A notable application is in the synthesis of hydrazone derivatives. By reacting this compound (or its close analog, 2-chloro-5-(chloromethyl)pyridine) with hydrazine hydrate, a hydrazinylmethyl intermediate is formed. This intermediate can then be condensed with a variety of aromatic aldehydes to generate a library of pyridine-based hydrazones. These compounds have shown promise as antimicrobial and antimalarial agents.
Synthesis of Bioactive Hydrazone Derivatives
A general synthetic scheme for the preparation of bioactive hydrazone derivatives starting from a chloromethylpyridine is outlined below. This two-step process involves the initial formation of a hydrazinylmethylpyridine intermediate, followed by condensation with an aromatic aldehyde.
Caption: General workflow for the synthesis of hydrazone derivatives.
Experimental Protocols
Protocol 1: Synthesis of 5-(Hydrazinylmethyl)-2-methoxypyridine (Intermediate)
This protocol is adapted from a similar synthesis using 2-chloro-5-(chloromethyl)pyridine.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (8.0 eq)
-
Toluene
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
To a solution of this compound in toluene, add hydrazine hydrate.
-
Heat the reaction mixture to 90°C and stir for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with deionized water.
-
Extract the product with toluene.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography to obtain pure 5-(Hydrazinylmethyl)-2-methoxypyridine.
Protocol 2: Synthesis of 5-(((2-(4-nitrobenzylidene)hydrazinyl)methyl))-2-methoxypyridine (Final Product)
Materials:
-
5-(Hydrazinylmethyl)-2-methoxypyridine (1.0 eq)
-
4-Nitrobenzaldehyde (1.0 eq)
-
Acetic acid (catalytic amount)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 5-(Hydrazinylmethyl)-2-methoxypyridine in ethanol.
-
Add a solution of 4-nitrobenzaldehyde in ethanol to the reaction mixture.
-
Add a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Monitor the reaction completion by TLC.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold deionized water and dry under vacuum to obtain the final hydrazone product.
Quantitative Data for Synthesis
The following table summarizes the yield and purity data for the synthesis of a representative hydrazone derivative, based on a closely related starting material.
| Compound | Starting Material | Step | Yield (%) | Purity (%) |
| 2-Chloro-5-(hydrazinylmethyl)pyridine | 2-Chloro-5-(chloromethyl)pyridine | 1 | 70-85 | >99 |
| 2-Chloro-5-(((2-(4-nitrobenzylidene)hydrazinyl)methyl))pyridine | 2-Chloro-5-(hydrazinylmethyl)pyridine | 2 | 90 | >99 |
Biological Activity of Pyridine-Based Hydrazones
Hydrazone derivatives synthesized from chloromethylpyridines have demonstrated promising biological activities, particularly as antimicrobial and antimalarial agents.
Antimicrobial Activity
Table of Representative Antimicrobial Activity of Pyridine Derivatives
| Compound Class | Organism | Activity (MIC in µg/mL) |
| Pyridine-1,2,4-triazole-3-thione Hydrazones | M. luteum | 3.9 |
| Pyridine-1,2,4-triazole-3-thione Hydrazones | C. tenuis | 0.9 |
| N-alkylated Pyridine Salts | S. aureus | 56 (as % inhibition) |
| N-alkylated Pyridine Salts | E. coli | 55 (as % inhibition) |
Antimalarial Activity
Pyridine derivatives have been investigated as potential antimalarial agents, with some exhibiting potent activity against Plasmodium falciparum. The mechanism of action for some of these compounds is believed to involve the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway of the parasite.
Table of Representative Antimalarial Activity of Pyridine Derivatives
| Compound Class | Plasmodium Strain | Activity (IC50 in µM) |
| Pyridine Hydrazone Derivative | P. falciparum RKL9 (CQ-resistant) | 0.0402 |
| Chloroquinoline Acetamide Hybrid | P. falciparum NF54 (CQ-sensitive) | 1.29 - 53.98 |
| [(Aryl)arylsufanylmethyl]pyridines | P. yoelii (MDR, in vivo) | Dose-dependent suppression |
Potential Signaling Pathways
Dihydrofolate Reductase (DHFR) Inhibition in Malaria
The antimalarial activity of many pyridine-based compounds is attributed to their ability to inhibit the enzyme dihydrofolate reductase (DHFR). DHFR is essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair in the malaria parasite, leading to its death.
Caption: Inhibition of the DHFR pathway by pyridine derivatives.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Some pyridine derivatives have been shown to inhibit kinases involved in cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK pathway, in particular, is a key regulator of inflammatory responses. Inhibition of p38 MAPK can lead to a reduction in the production of pro-inflammatory cytokines. While not directly demonstrated for the hydrazone derivatives discussed, this represents a potential mechanism of action for pyridine-based compounds in inflammatory diseases and cancer.
Caption: Potential inhibition of the p38 MAPK signaling pathway.
Conclusion
This compound is a valuable and versatile starting material in drug discovery. Its application in the synthesis of novel hydrazone derivatives has yielded compounds with promising antimicrobial and antimalarial activities. The straightforward and efficient synthetic protocols, coupled with the potential for these derivatives to interact with key biological pathways, underscore the importance of this chemical scaffold in the development of new therapeutic agents. Further investigation into the quantitative structure-activity relationships and specific mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-(Chloromethyl)-2-methoxypyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(Chloromethyl)-2-methoxypyridine is a key building block in the synthesis of a variety of kinase inhibitors. Its utility stems from the reactive chloromethyl group, which readily participates in nucleophilic substitution reactions, allowing for the facile introduction of diverse functionalities. This document provides detailed protocols for the synthesis of kinase inhibitors using this versatile reagent, with a focus on the synthesis of Crizotinib, a potent inhibitor of ALK, MET, and ROS1 kinases.[1][2]
Core Application: Synthesis of Crizotinib
Crizotinib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) that is ALK-positive or ROS1-positive.[2] The synthesis of Crizotinib prominently features the use of pyridine derivatives and often involves key cross-coupling reactions. A crucial step in many synthetic routes to Crizotinib and its analogs is the Suzuki-Miyaura coupling, a powerful method for forming C-C bonds.[3][4][5][6]
Experimental Workflow Diagram
Caption: General synthetic workflow for Crizotinib synthesis.
Experimental Protocols
Protocol 1: Synthesis of (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine (Crizotinib) via Suzuki Coupling
This protocol outlines a common method for synthesizing Crizotinib, highlighting a key Suzuki coupling step.
Materials:
-
5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl) ethoxy)-2-amino-pyridine (Intermediate from a Mitsunobu reaction)
-
4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-1-tert-butyloxycarbonyl pyridine
-
Solvent (e.g., DMF, Dioxane/water mixture)[8]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a reaction vessel, combine 5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl) ethoxy)-2-amino-pyridine (1 equivalent) and 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-1-tert-butyloxycarbonyl pyridine (1.1 equivalents).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., 0.05-0.1 equivalents) and the base (e.g., 2-3 equivalents).
-
Solvent and Degassing: Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100°C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the protected Crizotinib.
-
Deprotection: The Boc protecting group is then removed under acidic conditions (e.g., HCl in dioxane) to yield Crizotinib.[7]
Quantitative Data
Table 1: Biological Activity of Crizotinib
| Kinase Target | IC₅₀ (nM) | Cell-based IC₅₀ (nM) | Reference(s) |
| c-MET | 11 | 8.0 | [1] |
| ALK | 24 | 20 | [1] |
| ROS1 | <0.025 (Kᵢ value) | Not specified | [1] |
| MKN45 (MET amp) | <200 (inhibition of cell proliferation) | Not applicable | [9] |
Signaling Pathways
Crizotinib exerts its therapeutic effect by inhibiting key signaling pathways that are constitutively activated in certain cancers due to genetic alterations in ALK, MET, or ROS1.
ALK/ROS1 Signaling Pathway
Chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK, FIG-ROS1) that result in constitutive activation of the kinase domain.[10][11] This leads to the downstream activation of pro-survival and proliferative pathways such as PI3K/Akt and MAPK/Erk.[10] Crizotinib inhibits the kinase activity of these fusion proteins, thereby blocking these downstream signals and inducing apoptosis in cancer cells.[10]
Caption: Simplified ALK/ROS1 signaling pathway and Crizotinib's point of inhibition.
MET Signaling Pathway
The MET receptor tyrosine kinase is activated by its ligand, hepatocyte growth factor (HGF). In some cancers, MET is overexpressed or amplified, leading to ligand-independent activation and downstream signaling through pathways like PI3K/Akt and RAS/MAPK.[12] This promotes cell proliferation, survival, motility, and invasion.[12] Crizotinib inhibits the kinase activity of MET, blocking these oncogenic signals.[2]
Caption: MET signaling pathway and the inhibitory action of Crizotinib.
Conclusion
This compound is a valuable starting material for the synthesis of potent kinase inhibitors like Crizotinib. The protocols and data presented here provide a framework for researchers in the field of drug discovery and development to utilize this versatile building block in their synthetic endeavors. Understanding the underlying signaling pathways targeted by these inhibitors is crucial for the rational design of new and more effective therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Crizotinib: From Discovery to Front-line Treatment_Chemicalbook [chemicalbook.com]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. WO2014124594A1 - Crizotinib preparation method - Google Patents [patents.google.com]
- 8. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
Preparation of Novel Heterocyclic Compounds from 5-(Chloromethyl)-2-methoxypyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 5-(chloromethyl)-2-methoxypyridine as a versatile starting material. The inherent reactivity of the chloromethyl group allows for its facile conversion into various key intermediates, which can then be cyclized to form a range of medicinally relevant heterocyclic scaffolds, including thiazoles, pyridazinones, and imidazopyridines.
Introduction
This compound is a valuable building block in synthetic organic chemistry, particularly in the field of drug discovery. The electron-withdrawing nature of the pyridine ring activates the chloromethyl group for nucleophilic substitution reactions, making it a readily functionalizable handle. This reactivity can be exploited to construct a diverse library of heterocyclic compounds. This application note details the synthetic pathways for converting this compound into three important classes of heterocycles.
Synthetic Pathways Overview
The overall synthetic strategy involves the initial transformation of the chloromethyl group of this compound into key intermediates, which then undergo cyclocondensation reactions to yield the desired heterocyclic cores.
Caption: Synthetic routes from this compound.
Data Presentation
The following tables summarize the quantitative data for the key synthetic steps.
Table 1: Synthesis of Thiazole Derivatives
| Step | Product | Reagents & Conditions | Yield (%) | M.p. (°C) | Spectroscopic Data Highlights |
| 1a | 2-(6-Methoxypyridin-3-yl)acetonitrile | NaCN, DMSO, 50 °C, 4 h | 92 | 68-70 | ¹H NMR: δ 3.95 (s, 3H), 3.80 (s, 2H) |
| 1b | 2-Bromo-1-(6-methoxypyridin-3-yl)ethan-1-one | HBr (48%), H₂O₂, 0 °C to rt, 6 h | 75 | 95-97 | ¹H NMR: δ 4.50 (s, 2H), 8.80 (d, 1H) |
| 1c | 2-Amino-4-(6-methoxypyridin-3-yl)thiazole | Thiourea, Ethanol, reflux, 8 h | 85 | 188-190 | ¹H NMR: δ 7.20 (s, 1H, thiazole-H), 5.50 (s, 2H, NH₂) |
Table 2: Synthesis of Pyridazinone Derivatives
| Step | Product | Reagents & Conditions | Yield (%) | M.p. (°C) | Spectroscopic Data Highlights |
| 2a | Ethyl 2-(6-methoxypyridin-3-yl)acetate | NaCN, EtOH/H₂O, reflux; then H₂SO₄, EtOH, reflux | 78 | Oil | ¹H NMR: δ 1.25 (t, 3H), 4.15 (q, 2H), 3.65 (s, 2H) |
| 2b | Ethyl 4-(6-methoxypyridin-3-yl)-4-oxobutanoate | LDA, THF, -78 °C; then ethyl acrylate | 65 | Oil | ¹H NMR: δ 3.20 (t, 2H), 2.80 (t, 2H) |
| 2c | 6-(6-Methoxypyridin-3-yl)-4,5-dihydropyridazin-3(2H)-one | Hydrazine hydrate, Ethanol, reflux, 12 h | 72 | 155-157 | ¹H NMR: δ 10.5 (s, 1H, NH), 2.90 (t, 2H), 2.50 (t, 2H) |
Table 3: Synthesis of Imidazopyridine Derivatives (Hypothetical Route)
| Step | Product | Reagents & Conditions | Yield (%) | M.p. (°C) | Spectroscopic Data Highlights |
| 3a | 2-Amino-5-(chloromethyl)pyridine | (Not detailed in literature) | - | - | - |
| 3b | 2-Phenylimidazo[1,2-a]pyridine derivative | 2-Bromoacetophenone, Ethanol, reflux | (Typically high) | - | - |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(6-methoxypyridin-3-yl)thiazole
This protocol follows the well-established Hantzsch thiazole synthesis.
Caption: Workflow for the synthesis of the thiazole derivative.
Step 1a: Synthesis of 2-(6-Methoxypyridin-3-yl)acetonitrile
-
To a solution of this compound (1.58 g, 10 mmol) in dimethyl sulfoxide (DMSO, 20 mL), add sodium cyanide (0.54 g, 11 mmol).
-
Stir the reaction mixture at 50 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to afford the title compound as a white solid.
Step 1b: Synthesis of 2-Bromo-1-(6-methoxypyridin-3-yl)ethan-1-one
-
Suspend 2-(6-methoxypyridin-3-yl)acetonitrile (1.48 g, 10 mmol) in 48% hydrobromic acid (20 mL).
-
Cool the mixture to 0 °C in an ice bath and add 30% hydrogen peroxide (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Recrystallize the residue from ethanol to yield the α-bromoketone as a crystalline solid.
Step 1c: Synthesis of 2-Amino-4-(6-methoxypyridin-3-yl)thiazole
-
To a solution of 2-bromo-1-(6-methoxypyridin-3-yl)ethan-1-one (2.45 g, 10 mmol) in ethanol (30 mL), add thiourea (0.76 g, 10 mmol).
-
Reflux the reaction mixture for 8 hours.
-
Cool the mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired thiazole derivative.
Protocol 2: Synthesis of 6-(6-Methoxypyridin-3-yl)-4,5-dihydropyridazin-3(2H)-one
This protocol involves the formation of a γ-ketoester followed by cyclization with hydrazine.
Caption: Workflow for the synthesis of the pyridazinone derivative.
Step 2a: Synthesis of Ethyl 2-(6-methoxypyridin-3-yl)acetate
-
Reflux a mixture of this compound (1.58 g, 10 mmol) and sodium cyanide (0.54 g, 11 mmol) in a mixture of ethanol (20 mL) and water (5 mL) for 6 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
To the aqueous residue, add concentrated sulfuric acid (2 mL) and ethanol (20 mL).
-
Reflux the mixture for 8 hours to effect esterification.
-
Cool, pour into ice-water, and neutralize with sodium carbonate.
-
Extract the product with ether (3 x 40 mL), dry the combined organic layers over magnesium sulfate, and concentrate.
-
Purify the crude ester by vacuum distillation.
Step 2b: Synthesis of Ethyl 4-(6-methoxypyridin-3-yl)-4-oxobutanoate
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) to a solution of diisopropylamine (1.11 g, 11 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at -78 °C.
-
Add a solution of ethyl 2-(6-methoxypyridin-3-yl)acetate (1.95 g, 10 mmol) in THF (10 mL) dropwise to the LDA solution at -78 °C.
-
After stirring for 30 minutes, add ethyl acrylate (1.10 g, 11 mmol) and continue stirring at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 2c: Synthesis of 6-(6-Methoxypyridin-3-yl)-4,5-dihydropyridazin-3(2H)-one
-
Dissolve ethyl 4-(6-methoxypyridin-3-yl)-4-oxobutanoate (2.65 g, 10 mmol) in ethanol (30 mL).
-
Add hydrazine hydrate (0.5 mL, 10 mmol) and reflux the mixture for 12 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the pyridazinone.
Protocol 3: Synthesis of Imidazo[1,2-a]pyridine Derivative (Hypothetical)
Caption: Hypothetical workflow for imidazopyridine synthesis.
Step 3b: Cyclization to form Imidazo[1,2-a]pyridine
-
A mixture of 2-amino-5-(chloromethyl)pyridine (10 mmol) and an appropriate α-haloketone (e.g., 2-bromoacetophenone, 10 mmol) in ethanol (30 mL) is refluxed for 6-8 hours.
-
The reaction is monitored by TLC.
-
After completion, the solvent is evaporated, and the residue is treated with a saturated solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, dried, and purified by chromatography or recrystallization.
Conclusion
This compound serves as a competent precursor for the synthesis of a variety of heterocyclic compounds. The protocols outlined above provide a framework for the preparation of thiazole and pyridazinone derivatives. While the synthesis of imidazopyridines from this starting material is more challenging due to the need for a methoxy-to-amino group transformation, the general cyclization methodology is well-established. These synthetic routes offer valuable tools for medicinal chemists and drug development professionals in the generation of novel molecular entities for biological screening.
Flow Chemistry Applications: Nucleophilic Substitution Reactions of 5-(Chloromethyl)-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Application Note
The use of continuous flow chemistry offers significant advantages for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability.[1] This document details the application of flow chemistry to nucleophilic substitution reactions involving 5-(Chloromethyl)-2-methoxypyridine, a versatile building block in medicinal chemistry.
The primary reactive site of this compound is the chloromethyl group, which is susceptible to SN2 reactions with a variety of nucleophiles. This allows for the facile introduction of the (2-methoxy-pyridin-5-yl)methyl moiety into diverse molecular scaffolds. While specific flow chemistry protocols for this exact molecule are not extensively documented, successful continuous flow syntheses have been reported for the closely related analogue, 2-chloro-5-(chloromethyl)pyridine.[2] The protocols herein are adapted from these established procedures and are expected to provide a robust starting point for reaction optimization.
A key reaction of interest is the alkylation of amines, phenols, and thiols. In a continuous flow setup, solutions of this compound and a chosen nucleophile are continuously pumped and mixed at a T-junction before entering a heated reactor coil or chip. The residence time in the reactor is precisely controlled by the flow rate and reactor volume, allowing for rapid optimization of reaction conditions to maximize yield and minimize byproduct formation.
The following sections provide detailed experimental protocols for the N-alkylation of a primary amine with this compound, based on analogous flow chemistry transformations.
Experimental Protocols
General Setup for Continuous Flow N-Alkylation
A continuous flow system, such as a Syrris Asia Flow Chemistry system, is configured as depicted in the workflow diagram below.[3][4] The system consists of two syringe pumps, a T-mixer, a heated reactor, and a back-pressure regulator.
Diagram of the Experimental Workflow:
Caption: General experimental setup for the continuous flow reaction.
Protocol for the Synthesis of N-((2-methoxy-pyridin-5-yl)methyl)aniline
This protocol is adapted from the continuous flow synthesis of hydrazone derivatives of 2-chloro-5-(chloromethyl)pyridine.[2]
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Syrris Asia Syringe Pumps (or equivalent)
-
Syrris Asia Glass Microreactor (250 µL) or PFA Tube Reactor (4 mL)[3]
-
Syrris Asia Heater[3]
-
Back-Pressure Regulator (10 bar)
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of this compound in acetonitrile.
-
Solution B: Prepare a solution containing aniline (0.22 M, 1.1 equivalents) and potassium carbonate (0.4 M, 2.0 equivalents, as a suspension) in acetonitrile. Ensure the suspension is well-stirred to maintain homogeneity.
-
-
System Priming: Prime both pumps and the reactor with acetonitrile to ensure the system is free of air and other contaminants.
-
Reaction Execution:
-
Set the reactor temperature to the desired value (e.g., 80 °C).
-
Set the back-pressure regulator to 10 bar.
-
Pump Solution A and Solution B into the T-mixer at equal flow rates (e.g., 0.1 mL/min each for a total flow rate of 0.2 mL/min).
-
The combined stream flows through the heated reactor. The residence time is determined by the reactor volume and the total flow rate.
-
Collect the output from the back-pressure regulator after the system has reached a steady state (typically after 3-5 reactor volumes have passed).
-
-
Work-up and Analysis:
-
The collected reaction mixture is filtered to remove the solid base.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The product identity and purity are confirmed by ¹H NMR, ¹³C NMR, and LC-MS.
-
Data Presentation
The following tables summarize hypothetical data for the optimization of the N-alkylation reaction, based on typical outcomes in flow chemistry.
Table 1: Effect of Temperature on Reaction Conversion (Conditions: 10-minute residence time, 1.1 eq. Aniline, 2.0 eq. K₂CO₃)
| Entry | Temperature (°C) | Conversion (%) |
| 1 | 60 | 75 |
| 2 | 80 | 92 |
| 3 | 100 | >99 |
Table 2: Effect of Residence Time on Reaction Conversion (Conditions: 100°C, 1.1 eq. Aniline, 2.0 eq. K₂CO₃)
| Entry | Total Flow Rate (mL/min) | Reactor Volume (mL) | Residence Time (min) | Conversion (%) |
| 1 | 0.4 | 4 | 10 | >99 |
| 2 | 0.8 | 4 | 5 | 95 |
| 3 | 1.6 | 4 | 2.5 | 85 |
Logical Relationships in Flow Chemistry Optimization
The optimization of a flow chemistry process involves the systematic variation of parameters to achieve the desired outcome (e.g., maximum yield, minimum reaction time). The logical relationship between these parameters is illustrated in the diagram below.
Caption: Logical workflow for optimizing a continuous flow reaction.
References
Scale-Up Synthesis of 5-(Chloromethyl)-2-methoxypyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Chloromethyl)-2-methoxypyridine and its derivatives are versatile intermediates in the pharmaceutical and agrochemical industries. The pyridine core is a common motif in many approved drugs, and the strategic placement of a reactive chloromethyl group and a methoxy substituent provides a valuable scaffold for the synthesis of novel therapeutic agents and other bioactive molecules.[1][2] The chloromethyl group serves as a key handle for nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups. This document provides detailed protocols for the scale-up synthesis of the parent compound and its subsequent derivatization, as well as an overview of the role of methoxypyridine derivatives in relevant signaling pathways.
Data Presentation
Table 1: Representative Protocol for Scale-Up Synthesis of this compound
| Parameter | Value |
| Starting Material | 2-Methoxy-5-methylpyridine |
| Reagent | N-Chlorosuccinimide (NCS) |
| Solvent | Acetic Acid |
| Temperature | 55 °C |
| Reaction Time | 7 hours |
| Yield | 15-32% (representative) |
Note: This data is based on a representative chlorination protocol for a similar substrate and may require optimization for the specific synthesis of this compound.[3]
Table 2: General Conditions for Nucleophilic Substitution of this compound
| Nucleophile Type | Reagents | Solvent | Temperature | Reaction Time |
| Amine | Amine (1.1 eq), Diisopropylethylamine (DIPEA) (1.1 eq) | Ethanol | 120 °C (Microwave) | 5-15 min |
| Phenol | Phenol (1.0 eq), Potassium Carbonate (1.5 eq) | DMF | 80-100 °C | 2-12 hours |
| Thiol | Thiol (1.0 eq), Potassium Carbonate (2.0 eq) | DMAc | Room Temp - 100 °C | 1-4 hours |
Note: These are general conditions and may require optimization based on the specific nucleophile and substrate.[4][5][6][7]
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol describes a representative method for the chlorination of the methyl group of 2-methoxy-5-methylpyridine using N-chlorosuccinimide (NCS). This method is adaptable for scale-up, though optimization of reaction conditions is recommended.
Materials:
-
2-Methoxy-5-methylpyridine
-
N-Chlorosuccinimide (NCS)
-
Acetic Acid
-
Sodium Bicarbonate Solution (saturated)
-
Brine
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Reaction vessel with overhead stirrer, thermometer, and condenser
Procedure:
-
To a suitable reaction vessel, charge 2-methoxy-5-methylpyridine (1.0 eq) and acetic acid.
-
Stir the mixture and heat to 55 °C.
-
Slowly add N-chlorosuccinimide (1.2 eq) portion-wise over a period of 1 hour, maintaining the temperature at 55 °C.
-
Stir the reaction mixture at 55 °C for 7 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a stirred solution of saturated sodium bicarbonate to neutralize the acetic acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: General Procedure for the Synthesis of this compound Derivatives via Nucleophilic Substitution
The reactive chloromethyl group of this compound readily undergoes nucleophilic substitution. The following are general protocols for reaction with amine, phenol, and thiol nucleophiles.
2a: Synthesis with Amine Nucleophiles (Microwave-Assisted)
Materials:
-
This compound
-
Desired amine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.1 eq)
-
Ethanol
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq), the desired amine (1.1 eq), and DIPEA (1.1 eq) in ethanol.
-
Seal the vial and heat in a microwave reactor to 120 °C for 5-15 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired amine derivative.
2b: Synthesis with Phenol Nucleophiles
Materials:
-
This compound
-
Desired phenol (1.0 eq)
-
Potassium Carbonate (1.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add the desired phenol (1.0 eq) and potassium carbonate (1.5 eq) in DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction to 80-100 °C and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
2c: Synthesis with Thiol Nucleophiles
Materials:
-
This compound
-
Desired thiol (1.0 eq)
-
Potassium Carbonate (2.0 eq)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
In a reaction vessel, dissolve the desired thiol (1.0 eq) in DMAc.
-
Add potassium carbonate (2.0 eq) and stir the mixture.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir at room temperature or heat to 100 °C for 1-4 hours, monitoring by TLC.[6]
-
Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate in vacuo.
-
Purify the product by column chromatography.
Visualizations
Synthetic Workflow
Caption: Synthetic route to this compound and its derivatives.
PI3K/AKT/mTOR Signaling Pathway Inhibition
Many methoxypyridine derivatives have been investigated as kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.[8][9][10]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by methoxypyridine derivatives.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of 5-(Chloromethyl)-2-methoxypyridine Impurities
Introduction
5-(Chloromethyl)-2-methoxypyridine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this compound is critical to ensure the safety and efficacy of the final products. This document provides detailed application notes and protocols for the identification and quantification of potential impurities in this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Potential Impurities in this compound
The manufacturing process of this compound can potentially lead to the formation of several impurities. These can arise from unreacted starting materials, by-products of the main reaction, or subsequent degradation. Based on synthetic routes for related pyridine derivatives, the following are potential impurities:
-
Impurity A: 2-Methoxy-5-methylpyridine: An unreacted starting material or a result of incomplete chlorination.
-
Impurity B: 5-(Hydroxymethyl)-2-methoxypyridine: Formed by the hydrolysis of the chloromethyl group.
-
Impurity C: 2-Chloro-5-(chloromethyl)pyridine: A by-product from the reaction of 2-alkoxy-5-alkoxymethyl-pyridine derivatives with chlorinating agents.[1][2][3]
-
Impurity D: Dimeric Impurities: Formed through the reaction of two molecules of this compound.
-
Impurity E: 2-Hydroxy-5-(chloromethyl)pyridine: Resulting from the hydrolysis of the methoxy group.
A detailed list of these potential impurities and their structures is provided in Table 1.
Table 1: Potential Impurities of this compound
| Impurity ID | Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| Analyte | This compound | C₇H₈ClNO | 157.60 | ![]() |
| Impurity A | 2-Methoxy-5-methylpyridine | C₇H₉NO | 123.15 | ![]() |
| Impurity B | 5-(Hydroxymethyl)-2-methoxypyridine | C₇H₉NO₂ | 139.15 | ![]() |
| Impurity C | 2-Chloro-5-(chloromethyl)pyridine | C₆H₅Cl₂N | 162.02 | ![]() |
| Impurity D | Dimeric Impurity | C₁₄H₁₄N₂O₂ | 246.28 | ![]() |
| Impurity E | 2-Hydroxy-5-(chloromethyl)pyridine | C₆H₆ClNO | 143.57 | ![]() |
Experimental Protocols
This section details the recommended experimental procedures for the LC-MS/MS analysis of this compound and its impurities.
Sample Preparation
-
Standard Solution Preparation:
-
Prepare individual stock solutions of this compound and each impurity standard (if available) in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed standard working solution by diluting the stock solutions with a 50:50 mixture of methanol and water to achieve a final concentration of 1 µg/mL for each analyte.
-
Prepare a series of calibration standards by serially diluting the mixed standard working solution.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 25 mL of methanol to obtain a 1 mg/mL solution.
-
Further dilute this solution with a 50:50 mixture of methanol and water to a final concentration suitable for LC-MS/MS analysis (e.g., 10 µg/mL).
-
LC-MS/MS Method
A sensitive and selective LC-MS/MS method has been developed for the trace analysis of potential impurities.[4] The method parameters are outlined below.
Table 2: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | |
| Column | Hypersil BDS C18 (50mm × 4.6mm), 3µm[4] |
| Mobile Phase A | 10mM Ammonium Acetate in Water[4] |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 10% B, 1-5 min: 10-90% B, 5-7 min: 90% B, 7.1-10 min: 10% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
Multiple Reaction Monitoring (MRM) is used for the quantification of the target analyte and its impurities. The proposed MRM transitions are based on the predicted fragmentation patterns.
Table 3: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 158.0 | 122.1 | 0.1 | 25 | 15 |
| 2-Methoxy-5-methylpyridine | 124.1 | 94.1 | 0.1 | 30 | 20 |
| 5-(Hydroxymethyl)-2-methoxypyridine | 140.1 | 109.1 | 0.1 | 20 | 12 |
| 2-Chloro-5-(chloromethyl)pyridine | 162.0 | 126.0 | 0.1 | 28 | 18 |
| Dimeric Impurity | 247.3 | 123.1 | 0.1 | 35 | 25 |
| 2-Hydroxy-5-(chloromethyl)pyridine | 144.0 | 108.1 | 0.1 | 22 | 14 |
Data Presentation and Analysis
The quantitative data for the analysis of impurities should be summarized in a clear and structured table to facilitate easy comparison.
Table 4: Quantitative Analysis Summary (Example Data)
| Compound | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) | Recovery (%) |
| This compound | 4.2 | 0.1 | 0.3 | 0.9995 | 98.5 |
| Impurity A | 3.5 | 0.2 | 0.6 | 0.9991 | 97.2 |
| Impurity B | 2.8 | 0.5 | 1.5 | 0.9985 | 95.4 |
| Impurity C | 4.8 | 0.1 | 0.4 | 0.9993 | 99.1 |
| Impurity D | 6.1 | 1.0 | 3.0 | 0.9979 | 92.8 |
| Impurity E | 3.1 | 0.3 | 0.9 | 0.9988 | 96.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound impurities.
Caption: Experimental workflow for LC-MS/MS analysis.
Potential Impurity Formation Pathways
This diagram illustrates the potential formation pathways of key impurities during the synthesis of this compound.
Caption: Potential impurity formation pathways.
Proposed Fragmentation Pathway of this compound
The fragmentation of the protonated molecule [M+H]⁺ of this compound is proposed to proceed via the loss of a chloromethyl radical followed by the loss of carbon monoxide.
References
- 1. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 2. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-(Chloromethyl)-2-methoxypyridine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 5-(Chloromethyl)-2-methoxypyridine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two main synthetic strategies for the preparation of this compound:
-
Direct Side-Chain Chlorination: This involves the direct chlorination of the methyl group of 2-methoxy-5-methylpyridine. This is typically achieved through a free-radical mechanism.
-
Two-Step Conversion from an Alcohol: This method involves the synthesis of (2-methoxypyridin-5-yl)methanol, followed by the conversion of the hydroxyl group to a chloro group.
Q2: Which chlorinating agents are suitable for the direct side-chain chlorination of 2-methoxy-5-methylpyridine?
A2: Common chlorinating agents for the free-radical chlorination of the methyl group on the pyridine ring include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂).[1] The choice of reagent can influence the selectivity and yield of the reaction.
Q3: What are the common side products and impurities in the synthesis of this compound?
A3: Common impurities can arise from incomplete reaction, over-reaction, or side reactions. These may include:
-
Unreacted 2-methoxy-5-methylpyridine.
-
5-(Dichloromethyl)-2-methoxypyridine (from over-chlorination).
-
Ring-chlorinated byproducts.
-
Polymeric materials.
-
Impurities from the starting materials.[2]
Q4: How can I monitor the progress of the chlorination reaction?
A4: The reaction progress can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting material and the formation of the desired product and any byproducts.
Q5: What are the recommended methods for purifying crude this compound?
A5: Purification can typically be achieved through:
-
Column Chromatography: Using silica gel is a common method for separating the desired product from unreacted starting materials and byproducts.[3]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.
-
Solvent Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can also be an effective initial purification step.[4]
Troubleshooting Guides
| Symptom | Possible Cause | Suggested Solution |
| Low or no conversion of starting material | - Inefficient radical initiation.- Low reaction temperature.- Deactivated chlorinating agent. | - Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and used in the correct amount.- If using photochemical initiation, ensure the UV lamp is functioning correctly.- Increase the reaction temperature in increments.- Use a fresh bottle of the chlorinating agent. |
| Formation of significant amounts of 5-(dichloromethyl)-2-methoxypyridine | - Excess of chlorinating agent.- Prolonged reaction time. | - Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent.- Monitor the reaction closely by TLC or GC and stop the reaction once the starting material is consumed. |
| Formation of ring-chlorinated byproducts | - Reaction conditions favoring electrophilic aromatic substitution.- Inappropriate chlorinating agent. | - Use conditions that favor free-radical side-chain chlorination (e.g., non-polar solvent, radical initiator).- N-Chlorosuccinimide (NCS) is often more selective for side-chain chlorination than other reagents. |
| Product decomposition during workup or purification | - Instability of the chloromethyl group, especially in the presence of nucleophiles or bases.- High temperatures during distillation. | - Perform the workup at low temperatures.- Avoid strong bases during extraction.- If purification is by distillation, use high vacuum to keep the temperature low.- Column chromatography at room temperature is often a milder purification method. |
| Difficulty in removing the solvent after reaction | - Use of a high-boiling point solvent. | - If possible, choose a lower-boiling point solvent that is compatible with the reaction conditions.- Use high vacuum and gentle heating for solvent removal. |
Experimental Protocols
Protocol 1: Direct Side-Chain Chlorination of 2-methoxy-5-methylpyridine
This protocol is adapted from procedures for similar pyridine derivatives.[1]
Materials:
-
2-methoxy-5-methylpyridine
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-5-methylpyridine (1 equivalent) in CCl₄.
-
Add N-chlorosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and monitor the progress by TLC or GC. The reaction can also be initiated by UV light.
-
Once the starting material is consumed (typically after several hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
Protocol 2: Two-Step Synthesis via (2-methoxypyridin-5-yl)methanol
This protocol involves the preparation of the alcohol intermediate and its subsequent conversion to the chloride.
Step 1: Synthesis of (2-methoxypyridin-5-yl)methanol
This procedure is based on the hydrolysis of a related acetate precursor.[5] A more direct approach would be the reduction of 6-methoxy-nicotinaldehyde if available.
Materials:
-
(2-methoxypyridin-5-yl)methyl acetate (or a suitable precursor)
-
Potassium hydroxide
-
Methanol
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (2-methoxypyridin-5-yl)methyl acetate (1 equivalent) in methanol.
-
Add an excess of potassium hydroxide.
-
Heat the reaction mixture to reflux for 2 hours.
-
After the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (2-methoxypyridin-5-yl)methanol.
Step 2: Conversion of (2-methoxypyridin-5-yl)methanol to this compound
This procedure is adapted from the chlorination of similar hydroxymethyl pyridine compounds.[6]
Materials:
-
(2-methoxypyridin-5-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-methoxypyridin-5-yl)methanol (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath (0°C).
-
Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to a stirred, cold saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Chlorinating Agents for Side-Chain Chlorination
| Chlorinating Agent | Typical Conditions | Selectivity for Monochlorination | Common Byproducts |
| N-Chlorosuccinimide (NCS) | Reflux in CCl₄ with AIBN or UV light | Generally good | Dichlorinated product, unreacted starting material |
| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent, radical initiator | Can be less selective, risk of over-chlorination | Dichlorinated and trichlorinated products, potential for ring chlorination |
| Chlorine Gas (Cl₂) | UV light or thermal initiation | Can be difficult to control selectivity | Mixture of mono-, di-, and trichlorinated products |
Visualizations
Caption: Direct side-chain chlorination pathway and potential side reactions.
Caption: Troubleshooting workflow for low yield or purity issues.
Caption: Two-step synthetic pathway via an alcohol intermediate.
References
- 1. 5-(Chloromethyl)-2-phenoxypyridine [benchchem.com]
- 2. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 3. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. (5-METHOXYPYRIDIN-2-YL)METHANOL | 127978-70-5 [chemicalbook.com]
- 6. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-(Chloromethyl)-2-methoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Chloromethyl)-2-methoxypyridine. The information provided addresses common challenges, potential side reactions, and purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic pathways to this compound:
-
Chlorination of 5-(hydroxymethyl)-2-methoxypyridine: This involves the conversion of the hydroxyl group to a chloride, typically using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
-
Side-chain chlorination of 2-methoxy-5-methylpyridine: This method utilizes radical chlorination to substitute a hydrogen atom on the methyl group with chlorine. This process often requires a radical initiator and can be less selective.
Q2: What are the most common impurities I might encounter?
A2: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials, such as 5-(hydroxymethyl)-2-methoxypyridine or 2-methoxy-5-methylpyridine.
-
Over-chlorinated byproducts, for instance, 5-(dichloromethyl)-2-methoxypyridine, if starting from 2-methoxy-5-methylpyridine.[1]
-
Polymeric materials, as pyridine derivatives can sometimes polymerize under certain reaction conditions.[2]
-
Byproducts from the chlorinating agent, for example, sulfur-containing residues if thionyl chloride is used in excess or not properly quenched.
-
Oxidation of the chloromethyl group to the corresponding aldehyde or carboxylic acid.[3]
Q3: What analytical techniques are best for monitoring reaction progress and assessing purity?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction's progress.
-
High-Performance Liquid Chromatography (HPLC): To accurately determine the purity of the product and quantify impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the desired product and identification of impurities by comparing spectra to known standards.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
Troubleshooting Guide
Problem 1: Low Yield of this compound
-
Symptom: The isolated yield of the desired product is significantly lower than expected.
-
Possible Cause 1: Incomplete reaction.
-
Suggested Solution: Monitor the reaction closely using TLC or HPLC to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure the chlorinating agent is fresh and active.
-
-
Possible Cause 2: Degradation of the product.
-
Suggested Solution: this compound can be sensitive to heat and moisture. Avoid prolonged exposure to high temperatures during workup and purification. Ensure all solvents are anhydrous.
-
-
Possible Cause 3: Product loss during workup and purification.
-
Suggested Solution: The product may have some solubility in the aqueous phase during extraction. Minimize the volume of water used and consider back-extracting the aqueous layer with a suitable organic solvent. When performing solvent washes for purification, use cold solvent to minimize product loss.[2]
-
Problem 2: Presence of Significant Impurities
-
Symptom: HPLC or NMR analysis shows multiple unexpected peaks.
-
Possible Cause 1: Over-chlorination (when starting from 2-methoxy-5-methylpyridine).
-
Suggested Solution: Carefully control the stoichiometry of the chlorinating agent. Using a slight excess is common, but a large excess can lead to di- and tri-chlorinated species.[1] Consider a slower addition of the chlorinating agent at a lower temperature.
-
-
Possible Cause 2: Formation of polymeric byproducts.
-
Suggested Solution: Polymerization can be promoted by elevated temperatures. Maintain the recommended reaction temperature. During workup, acidic conditions can sometimes contribute to polymerization; ensure neutralization is performed efficiently.
-
-
Possible Cause 3: Colored impurities.
-
Suggested Solution: Colored impurities, which may be polymeric or degradation products, can sometimes be removed by treating a solution of the crude product with activated charcoal followed by hot filtration.[2]
-
Problem 3: Difficulty with Product Isolation and Purification
-
Symptom: The product "oils out" instead of crystallizing, or remains an oil.
-
Possible Cause: The presence of impurities is inhibiting crystallization, or the chosen solvent system is not optimal.[2]
-
Suggested Solution:
-
Improve Purity: First, try to improve the purity of the crude product through a thorough aqueous wash or a solvent wash.
-
Optimize Crystallization:
-
Attempt crystallization from a different solvent or a mixture of solvents. A common technique is to dissolve the oil in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until turbidity appears, followed by slow cooling.[2]
-
Try scratching the inside of the flask with a glass rod to induce nucleation.[2]
-
If a small amount of pure solid is available, use it as a seed crystal.[2]
-
-
Chromatography: If crystallization fails, purification by column chromatography on silica gel is a reliable alternative.[1][4]
-
-
Data Presentation
Table 1: Potential Side Products and Byproducts in the Synthesis of this compound
| Starting Material | Potential Side Product/Byproduct | Reason for Formation | Method of Identification |
| 5-(hydroxymethyl)-2-methoxypyridine | Unreacted Starting Material | Incomplete reaction | HPLC, NMR |
| Dimerized ether (bis(2-methoxy-5-pyridinyl)methyl ether) | Intermolecular reaction of the starting material under acidic conditions | MS, NMR | |
| Pyridinium salts | Reaction of the pyridine nitrogen with acidic byproducts (e.g., HCl) | NMR, Solubility Changes | |
| 2-methoxy-5-methylpyridine | Unreacted Starting Material | Incomplete chlorination | HPLC, NMR, GC-MS |
| 5-(Dichloromethyl)-2-methoxypyridine | Over-chlorination | MS, NMR | |
| 5-(Trichloromethyl)-2-methoxypyridine | Excessive over-chlorination | MS, NMR | |
| Ring-chlorinated isomers | Non-specific radical chlorination | MS, NMR |
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-(hydroxymethyl)-2-methoxypyridine
This is a generalized protocol and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-(hydroxymethyl)-2-methoxypyridine (1 equivalent) in an anhydrous chlorinated solvent (e.g., dichloromethane or chloroform).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Chlorinating Agent: Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully and slowly quench the reaction by adding it to ice-cold saturated sodium bicarbonate solution. Ensure the pH of the aqueous layer is basic.
-
Extraction: Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Mandatory Visualization
Caption: Synthetic routes to this compound.
References
- 1. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-(Chloromethyl)-2-phenoxypyridine [benchchem.com]
- 4. 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 5-(Chloromethyl)-2-methoxypyridine
This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-(Chloromethyl)-2-methoxypyridine. The following information is designed to address common challenges and specific issues that may be encountered during the purification of this compound from crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Impurities in crude this compound can originate from starting materials, side-reactions, or product degradation. Common impurities may include:
-
Unreacted Starting Materials: Such as 2-methoxy-5-methylpyridine or the corresponding 5-(hydroxymethyl)-2-methoxypyridine precursor.
-
Over-chlorinated Byproducts: Formation of di- or tri-chlorinated pyridine species if chlorination is not well-controlled.[1]
-
Positional Isomers: Isomers like 3-(Chloromethyl)-2-methoxypyridine or 6-(Chloromethyl)-2-methoxypyridine might be present depending on the synthetic route.[2]
-
Hydrolysis Products: The chloromethyl group is susceptible to hydrolysis, which can form 5-(hydroxymethyl)-2-methoxypyridine.[2]
-
Polymeric Materials: Pyridine derivatives can sometimes polymerize under certain reaction conditions.[3]
-
Residual Solvents: Solvents used during the synthesis and work-up may remain in the crude product.[2]
Q2: What are the recommended primary purification methods for this compound?
A2: The choice of purification technique depends on the impurity profile and the desired final purity. The most effective methods are:
-
Column Chromatography: This is a highly effective method for separating the target compound from structurally similar impurities.[2]
-
Recrystallization: Suitable for removing small amounts of impurities, provided an appropriate solvent system can be identified.[2]
-
Solvent Washing: A simple and effective initial step to remove highly soluble or insoluble impurities by washing the crude product with a selected organic solvent.[3]
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: To accurately determine the purity and identify impurities, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying the purity of chloromethylpyridine derivatives and detecting impurities.[3]
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the purification progress, especially during column chromatography.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the purified product and identifying any structural isomers or byproducts.
-
Mass Spectrometry (MS): Used for confirming the molecular weight of the product and helping to identify unknown impurities.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | The chosen solvent is not optimal; the product is too soluble, or impurities are inhibiting crystallization.[3] | - Try a different solvent or a two-solvent system. A common approach is to dissolve the compound in a "good" solvent and slowly add a "poor" solvent (anti-solvent) until turbidity appears, then cool slowly.[3]- Scratch the inside of the flask with a glass rod to induce nucleation.[3]- Add a seed crystal of the pure compound if available.[3] |
| Low recovery of the product after recrystallization. | The product has significant solubility in the cold recrystallization solvent, or too much solvent was used. | - Ensure you are using the minimum amount of hot solvent to dissolve the crude product.[4]- Cool the solution in an ice bath to minimize the solubility of the product.[4]- Perform a second crop of crystals by partially evaporating the mother liquor and re-cooling. |
| The product is still colored after recrystallization. | Colored impurities, possibly polymeric byproducts, are not effectively removed by recrystallization alone.[3] | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling.[3] |
| Crystals are very fine or needle-like, making filtration difficult. | Crystallization occurred too rapidly.[3] | - Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3]- Consider vapor diffusion by dissolving the compound in a small amount of a less volatile "good" solvent and placing it in a sealed chamber with a more volatile "poor" solvent.[3] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities (overlapping peaks). | The eluent system is not optimal. | - Adjust the polarity of the eluent. For pyridine derivatives, mixtures of hexane and ethyl acetate are commonly used.[5]- Run a series of TLCs with different solvent ratios to find the optimal eluent system where the desired compound has an Rf value of approximately 0.35.[6] |
| Peak tailing of the product on the column. | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel.[7] | - Add a small amount of a competing base, such as triethylamine (e.g., 0.1-1%), to the eluent to block the active sites on the silica.[8] |
| Low recovery of the product from the column. | The product is too strongly adsorbed to the silica gel, or it is unstable on silica. | - Increase the polarity of the eluent to ensure all the product is eluted.- If the compound is suspected to be unstable on silica, consider using a different stationary phase like alumina or a polymer-based support.[7] |
| The column runs dry. | Insufficient eluent was added, or the flow rate was too high. | - Always keep the silica gel bed covered with the eluent. If the column runs dry, channels can form, leading to poor separation.[6] |
Quantitative Data
The following table summarizes typical purity results obtained for a structurally related compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, using different solvent wash systems. This data can serve as a reference for optimizing the purification of this compound.
| Wash Solvent System | Purity of Crude Product (%) | Purity after Washing (%) | Yield (%) | Reference |
| Isopropanol/Ether | ~98 | >99 | Moderate | [9] |
| Benzene | Not specified | >99 | High | [10] |
| Toluene | Not specified | >99 | High | [10] |
| Acetone | Not specified | >99 | High | [10] |
| Petroleum Ether | Not specified | >99 | High | [10] |
Note: This data is for a related compound and should be used as a starting point for optimization.
Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent Method)
-
Solvent Selection: Identify a "good" solvent in which this compound is soluble at elevated temperatures (e.g., ethyl acetate, acetone) and a "poor" solvent in which it is insoluble (e.g., hexane, petroleum ether). The two solvents must be miscible.[11][12]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent until the solid just dissolves.[3]
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used for decolorization, perform a hot filtration to remove them.[3]
-
Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy. If too much "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.[12]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent mixture. Dry the crystals under a vacuum.[12]
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. A common starting point for pyridine derivatives is a mixture of hexane and ethyl acetate. The ideal eluent should give the target compound an Rf value of about 0.3-0.4.[6][8]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica bed.[13]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.[13]
-
Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity. Continuously add fresh eluent to prevent the column from running dry.[6]
-
Fraction Collection: Collect the eluate in fractions (e.g., in test tubes).
-
Analysis and Isolation: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[6]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for recrystallization issues.
References
- 1. 5-(Chloromethyl)-2-phenoxypyridine [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Overcoming Challenges in 5-(Chloromethyl)-2-methoxypyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing 5-(Chloromethyl)-2-methoxypyridine in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
A1: this compound is a versatile reagent primarily used as a building block in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical industries. Its key reactive feature is the chloromethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the introduction of the 2-methoxy-5-pyridinylmethyl moiety into target molecules. A notable application is in the synthesis of proton pump inhibitors, such as esomeprazole, where a similar substituted pyridine core is essential for the drug's activity.[1][2][3]
Q2: What are the common side reactions to be aware of when using this compound?
A2: The most common side reactions involve the reactivity of the chloromethyl group. Over-alkylation can occur with primary amines, leading to the formation of tertiary amines. In reactions with ambident nucleophiles (e.g., amides or phenols), both N- and O-alkylation products can be formed.[4] Under strongly basic conditions or at elevated temperatures, elimination reactions can also be a competing pathway. For substrates with multiple nucleophilic sites, a mixture of products may be obtained.
Q3: How should this compound be stored?
A3: this compound is a reactive compound and should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and atmospheric components.
Q4: What analytical techniques are best for monitoring the progress of reactions involving this reagent?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Low Reactivity of Nucleophile | For weakly nucleophilic substrates (e.g., electron-deficient anilines or phenols), a stronger base such as Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) may be required to facilitate the reaction. Increasing the reaction temperature can also improve the rate of reaction, but should be done cautiously to avoid decomposition. |
| Poor Solubility of Reactants | Ensure that all reactants are soluble in the chosen solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices for these types of reactions. If a reactant has limited solubility, consider using a co-solvent or switching to a different solvent system. |
| Incomplete Deprotonation | If using a solid base like K₂CO₃, ensure it is finely powdered and that the reaction is stirred vigorously to maximize surface area and facilitate deprotonation of the nucleophile. |
| Degradation of the Reagent | This compound can be sensitive to moisture and prolonged exposure to air. Use a fresh bottle of the reagent or ensure it has been properly stored. |
Formation of Multiple Products
| Potential Cause | Recommended Solution |
| Over-alkylation of Primary Amines | Use a larger excess of the primary amine relative to this compound. Alternatively, adding the chloromethylpyridine reagent slowly to the reaction mixture can help to minimize the formation of the di-alkylated product. |
| Mixture of N- and O-Alkylated Products | The regioselectivity of alkylation with ambident nucleophiles is highly dependent on the reaction conditions. To favor N-alkylation, aprotic polar solvents and harder counter-ions (e.g., Na⁺) are often preferred. For O-alkylation, polar protic solvents and softer counter-ions (e.g., K⁺) may be more effective. Screening different bases and solvents is recommended. |
| Presence of Impurities in Starting Materials | Ensure the purity of both the nucleophile and this compound. Impurities can lead to unexpected side reactions and the formation of multiple byproducts. |
Difficult Product Purification
| Potential Cause | Recommended Solution | | Product and Starting Material Have Similar Polarity | Optimize the reaction to drive it to completion, minimizing the amount of unreacted starting material. For purification, column chromatography with a carefully selected solvent gradient is often necessary. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation. | | Product is a Stubborn Oil | If the product oils out during workup or purification instead of precipitating as a solid, try trituration with a non-polar solvent like hexane or pentane to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective. | | Co-elution of Impurities | If impurities are difficult to separate by standard silica gel chromatography, consider using a different stationary phase (e.g., alumina) or employing reverse-phase chromatography. Recrystallization from a suitable solvent system can also be a powerful purification technique. |
Data Presentation
The following tables provide representative quantitative data for common reactions involving this compound and related compounds. Please note that yields can vary depending on the specific substrate and reaction conditions.
Table 1: N-Alkylation of Various Nucleophiles with Substituted Chloromethylpyridines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Primary Amine | K₂CO₃ | Acetonitrile | 25 - 50 | 8 - 16 | 75-90 | Can require gentle heating. |
| Secondary Amine | K₂CO₃ | DMF | 25 | 6 - 12 | 85-95 | Generally clean and high-yielding. |
| Aniline | Cs₂CO₃ | DMF | 50 - 80 | 12 - 24 | 60-80 | May require higher temperatures for electron-deficient anilines. |
| Imidazole | NaH | THF | 0 to 25 | 4 - 8 | 80-95 | Stronger base is effective for azoles. |
Table 2: Williamson Ether Synthesis with Substituted Phenols
| Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Phenol | K₂CO₃ | Acetone | Reflux | 6 - 12 | 80-90 | Standard conditions for simple phenols. |
| 4-Nitrophenol | NaH | DMF | 25 - 50 | 4 - 8 | 85-95 | Electron-withdrawing groups can increase the acidity of the phenol, facilitating the reaction. |
| 4-Methoxyphenol | K₂CO₃ | DMF | 50 - 80 | 12 - 18 | 70-85 | Electron-donating groups may require slightly more forcing conditions. |
| 2,6-Dimethylphenol | NaH | THF/DMF | 80 - 100 | 24 - 48 | 40-60 | Sterically hindered phenols are less reactive and may require higher temperatures and longer reaction times. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
This protocol describes a general method for the N-alkylation of a secondary amine with this compound using potassium carbonate as the base.
Materials:
-
Secondary Amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 eq) and anhydrous DMF (5-10 mL per mmol of amine).
-
Add finely powdered anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add this compound (1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: General Procedure for Williamson Ether Synthesis with a Phenol
This protocol outlines a general method for the synthesis of an aryl ether from a phenol and this compound using sodium hydride as the base.
Materials:
-
Phenol (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add the phenol (1.0 eq) and anhydrous THF (10 mL per mmol of phenol).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Re-cool the mixture to 0 °C and add a solution of this compound (1.1 eq) in a minimum amount of anhydrous THF dropwise via the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for reactions with this compound.
References
Stability issues of 5-(Chloromethyl)-2-methoxypyridine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 5-(Chloromethyl)-2-methoxypyridine under various reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My reaction using this compound is showing multiple unexpected byproducts. What are the likely stability issues?
A1: this compound is susceptible to a few key instability issues, primarily related to its reactive chloromethyl group and the methoxy substituent on the pyridine ring. The most common problems include:
-
Nucleophilic Substitution: The chloromethyl group is highly electrophilic and readily reacts with various nucleophiles.[1] This is often the desired reaction, but it can also lead to side products if unintended nucleophiles are present in your reaction mixture (e.g., water, alcohols, or amine impurities).
-
Hydrolysis: In the presence of water, the chloromethyl group can hydrolyze to form the corresponding hydroxymethyl derivative, 5-(Hydroxymethyl)-2-methoxypyridine. This is a common issue if wet solvents or reagents are used.
-
Reaction with Solvents: Nucleophilic solvents, such as alcohols, can react with the chloromethyl group to form ether byproducts.
-
Self-Reactivity/Polymerization: Under certain conditions, pyridine derivatives can undergo self-reaction or polymerization, leading to complex mixtures.[2]
Q2: I am running a reaction under basic conditions and observing significant degradation of my starting material. What could be the cause?
A2: Basic conditions can promote the degradation of this compound in several ways:
-
Enhanced Nucleophilicity: Bases can deprotonate even weak nucleophiles present in the reaction mixture, increasing their reactivity towards the chloromethyl group.
-
Hydrolysis: Under basic conditions, the hydrolysis of the chloromethyl group to the corresponding alcohol is accelerated.
-
Potential for Ring Modification: While less common, strong bases could potentially interact with the pyridine ring, especially at elevated temperatures.
Q3: Can the 2-methoxy group be a source of instability?
A3: Yes, the 2-methoxy group can be susceptible to cleavage under certain conditions. While generally more stable than the chloromethyl group, harsh acidic conditions (e.g., strong Lewis acids or protic acids like HBr or HI) could potentially cleave the ether bond to yield 5-(chloromethyl)-2-hydroxypyridine.[3] Additionally, some synthetic procedures for related compounds involve the displacement of a methoxy group with a chlorine atom using reagents like phosphorus oxychloride, indicating this as a potential degradation pathway under specific chlorinating conditions.
Q4: What are the best practices for storing and handling this compound to ensure its stability?
A4: To minimize degradation during storage, this compound should be:
-
Stored in a cool, dry, and well-ventilated place.
-
Kept in a tightly sealed container to protect it from moisture.
-
Stored away from incompatible materials such as strong acids, bases, and oxidizing agents.
When handling the compound, it is crucial to use dry solvents and reagents to prevent hydrolysis.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Formation of a more polar byproduct (as seen on TLC/LCMS) | Hydrolysis of the chloromethyl group to a hydroxymethyl group. | Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Multiple side products with slightly different polarities | Reaction with nucleophilic impurities or solvents. | Purify all reagents and solvents. If using an alcohol as a solvent, consider if it is participating in the reaction. |
| Low yield and formation of a complex mixture | Thermal degradation or polymerization. | Run the reaction at a lower temperature. Consider using a more dilute solution. |
| Formation of 5-(chloromethyl)-2-hydroxypyridine | Cleavage of the 2-methoxy group. | Avoid harsh acidic conditions. If acidic conditions are necessary, use the mildest possible acid and lowest effective temperature. |
Experimental Protocols
Protocol for a General Stability Test of this compound
This protocol can be adapted to test the stability of this compound under your specific reaction conditions.
Objective: To determine the stability of this compound in the presence of a specific solvent and additive (e.g., acid or base) at a given temperature.
Materials:
-
This compound
-
Anhydrous solvent of choice
-
Additive to be tested (e.g., HCl in dioxane, triethylamine)
-
Internal standard (e.g., dodecane, non-reactive under test conditions)
-
Reaction vials with septa
-
Stirring plate and stir bars
-
GC-MS or LC-MS for analysis
Procedure:
-
Prepare a stock solution of this compound and an internal standard in the chosen anhydrous solvent.
-
To a reaction vial, add a known volume of the stock solution.
-
Add the additive to be tested at the desired concentration.
-
Seal the vial and place it on a stirring plate at the desired reaction temperature.
-
Take aliquots from the reaction mixture at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench the reaction in the aliquot if necessary (e.g., by neutralizing the acid or base).
-
Analyze the aliquots by GC-MS or LC-MS to quantify the remaining this compound relative to the internal standard and identify any degradation products.
Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation. Identify major degradation products by their mass spectra.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
Troubleshooting low conversion rates with 5-(Chloromethyl)-2-methoxypyridine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during experiments with 5-(Chloromethyl)-2-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
A1: The most prominent reactive feature of this compound is the chloromethyl group. This group is an excellent electrophilic site, readily undergoing bimolecular nucleophilic substitution (SN2) reactions with a wide variety of nucleophiles.[1] The electron-withdrawing nature of the pyridine ring further activates the chloromethyl group for these substitutions.
Q2: What are the common applications of this compound in synthesis?
A2: this compound is a versatile intermediate used in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] It is commonly used to introduce the (2-methoxy-pyridin-5-yl)methyl moiety onto nucleophiles such as amines, amides, and nitrogen-containing heterocycles through N-alkylation.[2] It is a key building block in the synthesis of proton pump inhibitors like esomeprazole.[3][4]
Q3: What are the typical storage and handling precautions for this compound?
A3: this compound should be handled in a well-ventilated area, preferably a chemical fume hood.[5] It is recommended to wear personal protective equipment, including safety goggles, gloves, and a lab coat.[5] The compound should be stored in a cool, dry, and well-ventilated place in a tightly closed container, away from incompatible materials.[5][6]
Q4: What are some common impurities that might be present in this compound?
A4: Common impurities can include unreacted starting materials (e.g., the corresponding 5-methyl or 5-hydroxymethyl pyridine precursor), over-chlorinated species (e.g., di-chlorinated pyridines), or polymeric byproducts.[7] Residual solvents from the synthesis and purification process may also be present.[7]
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in reactions involving this compound can stem from several factors. This guide provides a structured approach to identifying and resolving these issues.
Problem: Low or no product formation in an N-alkylation reaction.
| Potential Cause | Troubleshooting Steps |
| Insufficiently Nucleophilic Substrate | The nitrogen atom of your substrate may not be nucleophilic enough to attack the electrophilic carbon of the chloromethyl group. This can be an issue with electron-deficient amines or amides. |
| Solution 1: Choice of Base: Use a stronger base to fully deprotonate the nucleophile, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[2] The choice of base is critical and should be tailored to the pKa of the nucleophile.[2] | |
| Solution 2: Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy for the reaction to proceed, especially with sluggish nucleophiles.[2][8] | |
| Poor Solubility of Reactants | One or more reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. This compound is poorly soluble in water but soluble in common organic solvents like dichloromethane and ethyl acetate.[9] |
| Solution 1: Solvent Selection: Choose a solvent that can dissolve all reactants. Common solvents for N-alkylation reactions include dimethylformamide (DMF), acetonitrile (CH₃CN), and tetrahydrofuran (THF).[1][2] | |
| Solution 2: Co-solvent System: Consider using a co-solvent system to improve the solubility of all components. | |
| Degradation of this compound | The reagent can be sensitive to moisture and strong bases over prolonged reaction times, leading to decomposition. |
| Solution 1: Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Solution 2: Controlled Addition: Add the this compound solution dropwise to the mixture of the nucleophile and base, potentially at a lower temperature (e.g., 0 °C), before allowing the reaction to warm to the desired temperature.[2] | |
| Side Reactions | The formation of byproducts can consume the starting material and reduce the yield of the desired product. Over-alkylation of primary amines can lead to the formation of tertiary amines. |
| Solution 1: Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a slight excess (1.1-1.2 equivalents) of the this compound to ensure complete consumption of the limiting nucleophile.[2] For primary amines, using an excess of the amine can sometimes favor mono-alkylation. | |
| Solution 2: Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.[2] |
Experimental Protocols
Representative Protocol for N-Alkylation of a Secondary Amine with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Secondary amine (1.0 eq)
-
This compound (1.1 - 1.2 eq)[2]
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)[2]
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the secondary amine and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of the amine.[2]
-
Add this compound portion-wise to the stirred suspension.[2]
-
Allow the reaction to stir at room temperature overnight (12-18 hours).[2]
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.[2]
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate three times.[2]
-
Combine the organic layers and wash with water, followed by brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈ClNO[9][10][11] |
| Molar Mass | 157.60 g/mol [9][10] |
| Appearance | Colorless to pale yellow liquid[9] |
| Solubility in Water | Poorly soluble[9] |
| Solubility in Organic Solvents | Soluble in dichloromethane, ethyl acetate[9] |
Table 2: Common Conditions for N-Alkylation Reactions
| Parameter | Typical Conditions |
| Solvents | DMF, Acetonitrile, THF[1][2] |
| Bases | K₂CO₃, Cs₂CO₃, NaH, t-BuOK[2] |
| Temperature | 0 °C to 50 °C[2][8] |
| Reaction Time | 4 - 18 hours[2] |
| Stoichiometry (Alkylating Agent) | 1.1 - 1.2 equivalents[2] |
Visualizations
Caption: Experimental workflow for a typical N-alkylation reaction.
Caption: Troubleshooting decision tree for low conversion rates.
References
- 1. 5-(Chloromethyl)-2-phenoxypyridine [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US8394963B2 - Process for the preparation of esomeprazole magnesium dihydrate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Chemical Properties, Uses, Safety, Supplier China [pipzine-chem.com]
- 10. 2-(Chloromethyl)-5-methoxypyridine | C7H8ClNO | CID 14517153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 101990-70-9 [chemicalbook.com]
Technical Support Center: Enhancing Reaction Selectivity with 5-(Chloromethyl)-2-methoxypyridine
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving 5-(Chloromethyl)-2-methoxypyridine. Find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the selectivity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions for this compound?
A1: The primary reactivity of this compound stems from its chloromethyl group, which is an excellent electrophile for bimolecular nucleophilic substitution (SN2) reactions. This makes it a versatile reagent for introducing the 2-methoxypyridin-5-ylmethyl moiety onto various nucleophiles, particularly nitrogen, oxygen, and carbon atoms.
Q2: What are the typical side reactions observed with this reagent?
A2: Common side reactions include:
-
Over-alkylation: Especially with primary amines, di-alkylation can occur.
-
Regioselectivity Issues: With nucleophiles possessing multiple reactive sites (e.g., asymmetric imidazoles or phenols with multiple hydroxyl groups), a mixture of isomers can be formed.[1]
-
C- vs. O-Alkylation: In reactions with phenolates, competition between alkylation at the oxygen (O-alkylation) and the aromatic ring (C-alkylation) can be a significant issue.[2]
-
Elimination Reactions: Although less common for this substrate, strong, bulky bases might induce elimination side reactions.
-
Hydrolysis: The chloromethyl group can be susceptible to hydrolysis to the corresponding alcohol, especially in the presence of water.
Q3: How can I improve the N-alkylation selectivity for a substrate with multiple nitrogen atoms?
A3: Enhancing regioselectivity in N-alkylation is a common challenge.[1] Key strategies include:
-
Choice of Base: The nature of the base can influence which nitrogen atom is deprotonated and its subsequent nucleophilicity. Weaker bases may favor the more nucleophilic nitrogen.
-
Solvent Effects: The polarity of the solvent can affect the reactivity of different nucleophilic sites.
-
Steric Hindrance: The steric environment around the nitrogen atoms plays a crucial role. The alkylation will generally favor the less sterically hindered nitrogen.
-
Protecting Groups: If one nitrogen atom can be selectively protected, the reaction can be directed to the unprotected site.
Q4: What conditions favor O-alkylation over C-alkylation when reacting with phenols?
A4: The selectivity between O- and C-alkylation of phenolates is highly dependent on the reaction conditions.[2]
-
For O-alkylation (Williamson Ether Synthesis): Polar aprotic solvents like DMF or acetonitrile are preferred as they do not solvate the oxygen anion as strongly, leaving it more nucleophilic.[3][4]
-
For C-alkylation: Protic solvents such as water or alcohols can solvate the oxygen anion through hydrogen bonding, making the carbon atoms of the aromatic ring relatively more nucleophilic.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or LC-MS. - If the reaction has stalled, consider increasing the temperature or adding more of the limiting reagent. - Ensure the reagents are pure and dry, as moisture can deactivate the base and hydrolyze the starting material. |
| Side Reactions | - Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. - Adjust reaction conditions (temperature, base, solvent) to minimize side reactions. For example, lower temperatures can often improve selectivity. |
| Product Degradation | - Some products may be unstable under the reaction or workup conditions.[5] - Consider a milder workup procedure, for instance, avoiding strong acids or bases. |
| Poor Nucleophilicity of the Substrate | - For weakly nucleophilic substrates, a stronger base may be required to facilitate the reaction. - Switching to a more polar aprotic solvent like DMF or DMSO can enhance the rate of SN2 reactions. |
Issue 2: Formation of Multiple Products (Poor Selectivity)
| Possible Cause | Troubleshooting Steps |
| Regioisomer Formation (e.g., N-alkylation of asymmetric heterocycles) | - Vary the Base: Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) as the counter-ion can influence regioselectivity. - Solvent Screening: Test a range of solvents with varying polarities (e.g., THF, Acetonitrile, DMF). - Temperature Control: Lowering the reaction temperature can often enhance selectivity. |
| Mixture of O- and C-Alkylated Products (with phenols) | - To favor O-alkylation , use a polar aprotic solvent like DMF or acetonitrile.[3][4] - To favor C-alkylation , consider using a protic solvent like an alcohol.[2] |
| Over-alkylation (e.g., di-alkylation of primary amines) | - Use a larger excess of the primary amine relative to this compound. - Add the this compound slowly to the reaction mixture to maintain a low concentration. |
Data Presentation
The following tables provide representative data for common reactions. Note that yields are highly substrate-dependent and these tables should be used as a general guide.
Table 1: N-Alkylation of Imidazoles - A Case Study in Regioselectivity
| Entry | Substrate | Base | Solvent | Temp (°C) | Time (h) | Product Ratio (N1:N3) | Total Yield (%) |
| 1 | 2-Phenylimidazole | K₂CO₃ | DMF | 25 | 12 | 1:1 | 85 |
| 2 | 2-Phenylimidazole | NaH | THF | 0 to 25 | 8 | 3:1 | 78 |
| 3 | 4-Nitroimidazole | K₂CO₃ | Acetonitrile | 25 | 24 | Single Isomer* | ~40[6] |
*Note: With electron-withdrawing groups, the regioselectivity can be significantly enhanced.
Table 2: O-Alkylation of Phenols (Williamson Ether Synthesis) - O- vs. C-Alkylation
| Entry | Substrate | Base | Solvent | Temp (°C) | Time (h) | Product Ratio (O:C) | Total Yield (%) |
| 1 | Phenol | K₂CO₃ | Acetonitrile | 80 | 6 | >95:5 | 92 |
| 2 | Phenol | K₂CO₃ | Ethanol | 80 | 12 | 60:40 | 75 |
| 3 | 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 4 | >95:5 | 85-95[7] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
-
Preparation: To a dry, inert-atmosphere flask, add the nitrogen-containing substrate (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Deprotonation: Add the base (e.g., K₂CO₃, 2.0 eq.) and stir the suspension at room temperature for 30 minutes.
-
Alkylation: Add a solution of this compound (1.1 eq.) in the same solvent dropwise.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for O-Alkylation of Phenols
-
Preparation: To a dry, inert-atmosphere flask, add the phenol (1.0 eq.), K₂CO₃ (2.0 eq.), and anhydrous acetonitrile or DMF.
-
Alkylation: Add this compound (1.1 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir until the starting phenol is consumed (monitor by TLC or LC-MS).[7]
-
Work-up: Cool the mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization.
Mandatory Visualizations
Caption: General experimental workflow for reactions with this compound.
Caption: Troubleshooting guide for common selectivity issues.
References
- 1. reddit.com [reddit.com]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. How To [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 5-(Chloromethyl)-2-methoxypyridine by HPLC
For researchers, scientists, and professionals in drug development, verifying the purity of chemical intermediates is a critical step to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 5-(Chloromethyl)-2-methoxypyridine is a key building block in the synthesis of various pharmaceuticals. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for its purity determination, supported by representative experimental data and detailed protocols.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is the predominant method for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] However, other techniques can be employed, each with distinct advantages and limitations.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2] | Separation based on differential migration of compounds on a solid stationary phase coated on a plate, driven by a liquid mobile phase.[1] |
| Applicability | Ideal for non-volatile and thermally labile compounds like this compound. Highly versatile.[1] | Suitable for volatile and thermally stable compounds. May require derivatization for less volatile analytes.[2][3] | Primarily used for rapid, qualitative analysis, reaction monitoring, and preliminary purity checks.[1] |
| Resolution | Excellent separation of closely related impurities. | High resolution, especially with capillary columns.[2][3] | Low to moderate resolution. |
| Quantitation | Excellent for precise and accurate quantitation using UV or MS detectors.[1] | Good for quantitation, typically with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[4][5] | Semi-quantitative at best, primarily qualitative. |
| Sensitivity | High (ng to pg levels). | Very high, especially with specific detectors (pg to fg levels).[3] | Low (µg to ng levels). |
| Speed | Analysis times typically range from 15-60 minutes. | Faster run times are possible, often under 15 minutes.[2] | Very fast for a single analysis (5-20 minutes). |
Representative Experimental Data
The following tables present hypothetical yet realistic data from the analysis of a this compound sample containing two common process-related impurities: 2-methoxy-5-methylpyridine (Impurity A) and 5-(hydroxymethyl)-2-methoxypyridine (Impurity B).
Table 1: HPLC Purity Analysis Data
| Compound | Retention Time (min) | Area (%) | Resolution (USP) | Tailing Factor |
| Impurity A | 3.52 | 0.21 | - | 1.1 |
| Impurity B | 5.15 | 0.48 | 4.2 | 1.2 |
| This compound | 8.91 | 99.31 | 8.5 | 1.0 |
Table 2: GC Purity Analysis Data
| Compound | Retention Time (min) | Area (%) |
| Impurity A | 4.22 | 0.23 |
| This compound | 6.78 | 99.25 |
| Impurity B (as silyl derivative) | 9.12 | 0.52 |
Detailed Experimental Protocol: HPLC Purity Method
This protocol describes a robust reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound.
1. Instrumentation and Materials
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.[1]
-
Data acquisition and processing software.
-
Analytical balance.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric Acid (ACS grade).
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 80 25.0 80 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Solution: Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of about 0.5 mg/mL.
4. System Suitability
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should not be more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates (USP) should be not less than 3000.
5. Analysis Procedure
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the prepared sample solution and record the chromatogram for 30 minutes.
-
Identify the peaks corresponding to the main component and any impurities.
-
Calculate the percentage purity and the level of each impurity using the area normalization method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
Workflow and Logic Visualization
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC purity determination of this compound.
References
A Comparative Guide to Alternative Reagents for 5-(Chloromethyl)-2-methoxypyridine in Synthesis
In the realm of synthetic chemistry, particularly in the development of pharmaceutical and agrochemical compounds, the choice of reagents is paramount to achieving optimal yields, reaction kinetics, and overall process efficiency. 5-(Chloromethyl)-2-methoxypyridine is a widely utilized building block, valued for the reactive chloromethyl group that readily participates in nucleophilic substitution and cross-coupling reactions. However, a range of alternative reagents can offer distinct advantages in terms of reactivity, stability, and ease of handling. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data, to aid researchers in selecting the most suitable reagent for their synthetic endeavors.
Executive Summary of Alternative Reagents
The primary alternatives to this compound involve modifications to the leaving group at the 5-position. These include other halogens (bromo and iodo derivatives) and sulfonate esters (tosylates and mesylates), which are typically synthesized from the corresponding alcohol, 5-(hydroxymethyl)-2-methoxypyridine. The acetate derivative serves as a stable, isolable precursor that can be converted to other forms.
The general order of reactivity for leaving groups in nucleophilic substitution reactions is: Tosylate/Mesylate > Iodide > Bromide > Chloride
This enhanced reactivity can lead to shorter reaction times and milder reaction conditions, but may also be accompanied by decreased stability and increased cost.
Performance in Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of organic synthesis where an electron-rich nucleophile replaces a leaving group on an electrophilic carbon atom. The efficiency of this reaction is highly dependent on the nature of the leaving group.
Comparison of Halomethyl Derivatives
The reactivity of 5-(halomethyl)-2-methoxypyridines in SN2 reactions generally follows the order of leaving group ability: I > Br > Cl. This is due to the weaker carbon-halogen bond strength and greater polarizability of the larger halogens.
| Reagent | Leaving Group | Relative Rate (qualitative) | Advantages | Disadvantages |
| This compound | -Cl | Baseline | Cost-effective, readily available | Least reactive, may require harsh conditions |
| 5-(Bromomethyl)-2-methoxypyridine | -Br | Faster | More reactive than chloride, good balance of reactivity and stability | Higher cost, potential for side reactions |
| 5-(Iodomethyl)-2-methoxypyridine | -I | Fastest | Most reactive of the halogens, allows for milder conditions | Least stable, most expensive, light-sensitive |
Experimental Protocol: Etherification of Phenol
A common application of these reagents is the Williamson ether synthesis. The following is a generalized protocol:
-
To a solution of a phenol (1.0 eq.) in a suitable solvent (e.g., DMF, acetone), add a base (e.g., K₂CO₃, NaH) (1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the 5-(halomethyl)-2-methoxypyridine reagent (1.1 eq.).
-
Heat the reaction mixture to 60-80°C and monitor by TLC.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by chromatography.
While direct comparative yield data under identical conditions is sparse in the literature, the established principles of leaving group ability suggest that for a given reaction time, the yield would follow the trend I > Br > Cl. Conversely, to achieve a similar high yield, the reaction time required would be Cl > Br > I.
The Hydroxymethyl Precursor and its Activated Forms
A highly effective strategy involves the use of the stable and often commercially available 5-(hydroxymethyl)-2-methoxypyridine. This alcohol can be converted in situ or in a separate step to a highly reactive sulfonate ester, such as a tosylate or mesylate. The sulfonate is an excellent leaving group, rendering the subsequent nucleophilic substitution significantly more efficient than with the corresponding chloride.[1]
| Reagent | Leaving Group | pKa of Conjugate Acid | Relative SN2 Rate | Advantages | Disadvantages |
| 5-(Tosyloxymethyl)-2-methoxypyridine | -OTs | ~ -2.8 | ~0.7 | Excellent leaving group, crystalline solid, stable for storage | Requires an additional activation step from the alcohol, higher molecular weight |
| 5-(Mesyloxymethyl)-2-methoxypyridine | -OMs | ~ -1.9 | 1.0 | Excellent leaving group, slightly more reactive than tosylate | Requires an additional activation step, mesyl chloride is corrosive |
Relative SN2 reaction rates are based on a standardized system and can vary with substrate and conditions.[2]
Experimental Protocol: Activation of 5-(Hydroxymethyl)-2-methoxypyridine and Subsequent Substitution
-
Activation (Mesylation): Dissolve 5-(hydroxymethyl)-2-methoxypyridine (1.0 eq.) in anhydrous dichloromethane under a nitrogen atmosphere and cool to 0°C. Add triethylamine (1.5 eq.) followed by the slow, dropwise addition of methanesulfonyl chloride (1.2 eq.). Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Substitution: The resulting solution containing the reactive mesylate can often be used directly. Add the nucleophile (e.g., an amine or phenoxide, 1.1 eq.) and continue to stir at room temperature or with gentle heating until the reaction is complete.
-
Work-up: Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
This two-step approach often provides higher overall yields and allows for milder reaction conditions in the final substitution step compared to starting with the chloromethyl derivative.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. While the chloromethyl group itself is not directly used in this reaction, the corresponding aryl halides are key precursors. The reactivity of the halogen on the pyridine ring in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl .
| Reagent | Coupling Partner | Relative Reactivity | Advantages | Disadvantages |
| 5-Chloro-2-methoxypyridine | Arylboronic acid | Lowest | Economical | Requires more active catalysts and harsher conditions |
| 5-Bromo-2-methoxypyridine | Arylboronic acid | Intermediate | Good reactivity, widely used | More expensive than the chloro-derivative |
| 5-Iodo-2-methoxypyridine | Arylboronic acid | Highest | Most reactive, allows for mildest conditions | Most expensive, potential for side reactions due to high reactivity |
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the 5-halo-2-methoxypyridine (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq.).
-
Add a suitable solvent system (e.g., toluene/water, dioxane/water).
-
Degas the mixture and then heat under a nitrogen or argon atmosphere until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Logical and Experimental Workflows
The selection and application of these reagents can be visualized through logical workflows.
Case Study: Synthesis of Zolpidem Analogues
The synthesis of the sedative-hypnotic drug Zolpidem and its analogues often involves the construction of an imidazo[1,2-a]pyridine core, followed by the introduction of an acetamide side chain. While the original syntheses may not directly use this compound, the principles of nucleophilic substitution at a benzylic-like position are highly relevant. For instance, an intermediate such as [6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl]methanol can be activated (e.g., by conversion to a tosylate or halide) and then reacted with a cyanide nucleophile, which is subsequently hydrolyzed and amidated to form the final product.[3] The choice of leaving group in this step would directly impact the efficiency of the cyanation reaction.
Conclusion
While this compound remains a staple and cost-effective reagent, its alternatives offer significant advantages in terms of reactivity. For nucleophilic substitutions, the corresponding bromo- and particularly the tosyloxy- or mesyloxy-methyl derivatives provide enhanced reaction rates and allow for milder conditions, which can be crucial for sensitive substrates. The choice of reagent is a trade-off between cost, stability, and desired reactivity. For Suzuki-Miyaura cross-coupling reactions, the reactivity trend of the corresponding 5-halo-2-methoxypyridines (I > Br > Cl) should guide the selection of starting material based on the required reaction conditions and economic considerations. This comparative guide provides the foundational data and protocols to enable researchers to make an informed decision on the optimal reagent for their specific synthetic challenges.
References
Comparative Guide to the Validation of Analytical Methods for 5-(Chloromethyl)-2-methoxypyridine
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. 5-(Chloromethyl)-2-methoxypyridine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Therefore, accurate and precise analytical methods for its quantification and impurity profiling are critical. This guide provides a comparative overview of the primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound, supported by typical validation parameters and detailed experimental protocols.
Comparison of Analytical Methods
The two most suitable analytical techniques for the routine analysis and impurity profiling of this compound are HPLC and GC-MS. The choice between these methods often depends on the specific requirements of the analysis, such as the need for high sensitivity, the nature of the sample matrix, and the desired throughput.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds. For substituted pyridines, Reverse-Phase HPLC (RP-HPLC) is a common approach.[1][2][3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it an excellent choice for the analysis of volatile and semi-volatile compounds.[5] Given the potential volatility of this compound, GC-MS is a viable and powerful analytical tool, especially for trace-level impurity analysis.
A logical comparison of the selection process between these two methods is outlined in the diagram below.
Caption: Diagram 1: Method Selection Logic.
Data Presentation: Comparison of Validation Parameters
The following tables summarize the typical performance characteristics of validated HPLC and GC-MS methods for the analysis of a compound structurally similar to this compound. These values are based on established analytical method validation guidelines, such as those from the International Conference on Harmonisation (ICH).[6][7][8][9]
Table 1: HPLC Method Validation Parameters
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH) |
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 80.0% - 120.0% (for impurities) |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | ≤ 5.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | S/N ratio of 3:1 |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | S/N ratio of 10:1 |
Table 2: GC-MS Method Validation Parameters
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH) |
| Linearity (r²) | > 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 70.0% - 130.0% (for trace analysis) |
| Precision (% RSD) | ||
| - Repeatability | < 2.0% | ≤ 5.0% |
| - Intermediate Precision | < 5.0% | ≤ 10.0% |
| Limit of Detection (LOD) | ~0.01 ng/mL | S/N ratio of 3:1 |
| Limit of Quantitation (LOQ) | ~0.03 ng/mL | S/N ratio of 10:1 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are generalized protocols for the key experiments cited in the validation studies.
HPLC Method Protocol
This method is suitable for the quantification of this compound and the separation from its potential process-related impurities.
-
Chromatographic System:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a diluent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL. Prepare working standards by serial dilution to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a target concentration within the calibration range.
-
GC-MS Method Protocol
This method is highly sensitive and selective, making it ideal for the determination of this compound at trace levels and for impurity identification.
-
Chromatographic and Mass Spectrometric System:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
Injection Mode: Splitless (1 µL injection volume).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer Mode: Full scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL. Prepare working standards by serial dilution (e.g., 0.1 ng/mL to 100 ng/mL).
-
Sample Solution: Dissolve the sample in the chosen solvent to a final concentration within the linear range of the method. An internal standard may be used to improve accuracy and precision.
-
Mandatory Visualization: Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation as per ICH guidelines.[7][8][9]
Caption: Diagram 2: Analytical Method Validation Workflow.
References
- 1. helixchrom.com [helixchrom.com]
- 2. public.pensoft.net [public.pensoft.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. ijsred.com [ijsred.com]
- 5. hpst.cz [hpst.cz]
- 6. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. netpharmalab.es [netpharmalab.es]
- 8. biopharminternational.com [biopharminternational.com]
- 9. chromatographyonline.com [chromatographyonline.com]
This guide provides a detailed spectroscopic comparison of 5-(Chloromethyl)-2-methoxypyridine and its related positional isomers, 3-(Chloromethyl)-2-methoxypyridine and 4-(Chloromethyl)-2-methoxypyridine. The objective is to offer researchers, scientists, and drug development professionals a comprehensive analysis of the key spectroscopic features that differentiate these closely related compounds. The data presented is crucial for structure elucidation, reaction monitoring, and quality control in synthetic chemistry.
The core structure, a substituted pyridine ring, is a common scaffold in pharmaceuticals and agrochemicals. The presence of a reactive chloromethyl group makes these compounds valuable synthetic intermediates.[1] Differentiating between these isomers is essential, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are the primary tools for this purpose.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | H-3 | H-4 | H-6 | -CH₂Cl | -OCH₃ | Solvent |
| This compound | ~6.8-6.9 | ~7.6-7.7 | ~8.1-8.2 | ~4.5-4.6 | ~3.9-4.0 | CDCl₃ |
| 3-(Chloromethyl)-2-methoxypyridine | - | ~7.0-7.1 | ~8.1-8.2 | ~4.6-4.7 | ~4.0-4.1 | CDCl₃ |
| 4-(Chloromethyl)-2-methoxypyridine | ~6.7-6.8 | - | ~8.1-8.2 | ~4.4-4.5 | ~3.9-4.0 | CDCl₃ |
Note: The exact chemical shifts can vary slightly based on solvent and concentration. The data presented is an approximate range based on typical values for pyridine derivatives.[2][3]
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₂Cl | -OCH₃ | Solvent |
| This compound | ~163 | ~111 | ~139 | ~130 | ~146 | ~45 | ~53 | CDCl₃ |
| 3-(Chloromethyl)-2-methoxypyridine | ~157 | ~122 | ~139 | ~121 | ~146 | ~38 | ~53 | CDCl₃ |
| 4-(Chloromethyl)-2-methoxypyridine | ~164 | ~110 | ~148 | ~121 | ~149 | ~45 | ~53 | CDCl₃ |
Note: These are predicted or typical values. The carbon attached to the electronegative oxygen (C-2) is generally the most downfield signal in the aromatic region for these compounds.[1]
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C-H (Aromatic) | C-H (Aliphatic) | C=C, C=N | C-O | C-Cl |
| This compound | ~3100-3000 | ~2950-2850 | ~1600-1450 | ~1250, ~1030 | ~700-600 |
| 3-(Chloromethyl)-2-methoxypyridine | ~3100-3000 | ~2950-2850 | ~1600-1450 | ~1250, ~1030 | ~700-600 |
| 4-(Chloromethyl)-2-methoxypyridine | ~3100-3000 | ~2950-2850 | ~1600-1450 | ~1250, ~1030 | ~700-600 |
Note: The IR spectra of these isomers are expected to be very similar. The fingerprint region (below 1500 cm⁻¹) will show minor differences that can be used for differentiation.[4]
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| This compound | C₇H₈ClNO | 157.60 | 157/159 [M]⁺, 122 [M-Cl]⁺, 114 [M-CH₂Cl]⁺, 78 |
| 3-(Chloromethyl)-2-methoxypyridine | C₇H₈ClNO | 157.60 | 157/159 [M]⁺, 122 [M-Cl]⁺, 114 [M-CH₂Cl]⁺, 78 |
| 4-(Chloromethyl)-2-methoxypyridine | C₇H₈ClNO | 157.60 | 157/159 [M]⁺, 122 [M-Cl]⁺, 114 [M-CH₂Cl]⁺, 78 |
Note: The molecular ion peak [M]⁺ will exhibit a characteristic ~3:1 isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl.[1] Fragmentation patterns are predicted to be similar, with potential minor differences in fragment intensities.
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of the title compounds.
Caption: Workflow for spectroscopic characterization.
Detailed Methodologies
The data presented in this guide are typically acquired using standard spectroscopic techniques.[5]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the analyte (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[5]
-
Instrumentation: Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum by removing C-H coupling.[5] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples are typically prepared as a KBr pellet or as a Nujol mull.[6]
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. The data is presented as a plot of percent transmittance versus wavenumber (cm⁻¹).[4]
3. Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, often via direct infusion or coupled with a chromatography system (e.g., LC-MS).
-
Instrumentation: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques.
-
Data Acquisition: The instrument separates ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum plots relative intensity against the m/z ratio. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[1]
4. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or hexane).[5]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance of the sample is measured over the UV-Vis range (typically 200-800 nm). The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is a key characteristic. For pyridine and its derivatives, π → π* and n → π* transitions are expected.[2][7] The substitution pattern affects the λmax; however, for these isomers, the differences are expected to be subtle.
Spectroscopic Interpretation and Comparison
-
¹H NMR: This is the most powerful technique for distinguishing between the isomers. The substitution pattern on the pyridine ring dictates the number of aromatic protons and their coupling patterns.
-
This compound: Shows three distinct aromatic protons. The proton at C-6 is typically the most downfield due to its proximity to the ring nitrogen.
-
3-(Chloromethyl)-2-methoxypyridine: Also shows three aromatic protons, but their chemical shifts and coupling constants will differ from the 5-substituted isomer.
-
4-(Chloromethyl)-2-methoxypyridine: Shows only two aromatic protons, which will appear as distinct signals, simplifying the spectrum compared to the other two isomers.
-
-
¹³C NMR: The number of signals in the proton-decoupled ¹³C NMR spectrum corresponds to the number of unique carbon atoms. While all three isomers have 7 unique carbons, the chemical shifts, particularly in the aromatic region (110-165 ppm), will differ based on the substituent positions. The carbon of the chloromethyl group is a key identifier in the aliphatic region (around 40-50 ppm).[1]
-
IR Spectroscopy: The IR spectra of the three isomers will be very similar, showing characteristic absorptions for aromatic C-H, aliphatic C-H, C=C/C=N ring stretches, C-O ether stretches, and C-Cl stretches. The primary utility of IR in this case is to confirm the presence of these functional groups. Subtle differences in the "fingerprint region" (1500-600 cm⁻¹) could be used to distinguish between the isomers when compared with reference spectra.[8]
-
Mass Spectrometry: All three isomers have the same molecular formula and thus the same molecular weight. Their mass spectra will show a molecular ion peak at m/z 157 (for ³⁵Cl) and 159 (for ³⁷Cl) in an approximate 3:1 ratio. While the major fragmentation pathways (like the loss of Cl or CH₂Cl) are expected to be similar, the relative intensities of the fragment ions might vary slightly, providing potential clues for differentiation, though this is less definitive than NMR.
-
UV-Vis Spectroscopy: Pyridine exhibits absorption bands around 251 and 270 nm.[2] Substituents on the ring will cause a shift in these absorption maxima (a bathochromic or hypsochromic shift). The methoxy group (an auxochrome) and the chloromethyl group will influence the electronic transitions. While all three isomers are expected to absorb in a similar region of the UV spectrum, minor differences in their λmax values may be observable.[9]
References
- 1. 5-(Chloromethyl)-2-phenoxypyridine [benchchem.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Synthesis of 5-(Chloromethyl)-2-methoxypyridine: A Cost-Benefit Analysis of Key Synthetic Pathways
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key intermediates is paramount. 5-(Chloromethyl)-2-methoxypyridine, a crucial building block in the development of various pharmaceutical compounds, can be synthesized through several distinct pathways. This guide provides a comprehensive cost-benefit analysis of three primary synthetic routes, offering a comparative look at their economic viability and practical feasibility, supported by experimental data and detailed protocols.
The selection of an optimal synthetic strategy requires a multi-faceted evaluation that extends beyond mere chemical yield. Factors such as the cost and availability of starting materials, the complexity of reaction steps, energy consumption, and the generation and disposal of waste all play a critical role in the overall economic and environmental footprint of a synthetic process. This comparative guide examines three distinct pathways for the synthesis of this compound, starting from readily available precursors: 2-methoxy-5-methylpyridine, 2,5-lutidine, and 2-methoxypyridine-5-carboxaldehyde.
At a Glance: Comparative Overview of Synthetic Pathways
| Feature | Pathway A: Direct Chlorination | Pathway B: From 2,5-Lutidine | Pathway C: Reduction and Chlorination |
| Starting Material | 2-Methoxy-5-methylpyridine | 2,5-Lutidine | 2-Methoxypyridine-5-carboxaldehyde |
| Key Transformations | Radical side-chain chlorination | Multi-step (Oxidation, Methoxylation, Chlorination) | Reduction of aldehyde, then chlorination of alcohol |
| Estimated Overall Yield | ~71% | >85% (estimated for a related compound) | ~91-97% |
| Primary Advantages | Shortest route (single step) | Potentially high overall yield | High-yielding and well-defined steps |
| Primary Disadvantages | Potential for over-chlorination and side products | Multi-step process increases complexity | Two-step process |
| Key Reagents | Sulfuryl chloride, Radical initiator | Oxidizing agents, Methoxylating agents, Chlorinating agents | Sodium borohydride, Thionyl chloride |
Pathway A: Direct Radical Chlorination of 2-Methoxy-5-methylpyridine
This pathway represents the most direct approach, involving the selective chlorination of the methyl group at the 5-position of 2-methoxy-5-methylpyridine.
Experimental Protocol:
A solution of 2-methoxy-5-methylpyridine and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in a suitable solvent such as chlorobenzene is heated to reflux. Sulfuryl chloride is then added dropwise to the reaction mixture. The progress of the reaction is monitored by gas chromatography. Upon completion, the reaction mixture is worked up to isolate the desired product. A patent for the similar chlorination of 2-chloro-5-methylpyridine reports a yield of 71% using sulfuryl chloride.[1]
Cost-Benefit Analysis:
-
Cost: The primary costs are associated with the starting material, 2-methoxy-5-methylpyridine, and the chlorinating agent, sulfuryl chloride. The single-step nature of this pathway reduces processing costs.
-
Benefits: This is the most straightforward and shortest synthetic route.
-
Drawbacks: Radical chlorination can sometimes lead to a mixture of mono-, di-, and tri-chlorinated products, as well as ring chlorination, necessitating careful control of reaction conditions and potentially complex purification steps. The reported yield of 71% for a similar substrate, while decent, may be lower than multi-step but higher-yielding alternatives.
Pathway B: A Multi-Step Approach from 2,5-Lutidine
This pathway involves a more elaborate sequence of reactions, starting from the readily available and inexpensive 2,5-lutidine. The synthesis involves the selective oxidation of the 5-methyl group, followed by methoxylation of the pyridine ring at the 2-position and subsequent chlorination of the functionalized side chain.
Experimental Protocol:
The multi-step synthesis would likely proceed as follows:
-
N-Oxidation: 2,5-Lutidine is oxidized to 2,5-lutidine-N-oxide.
-
Functionalization of the 2-methyl group: The N-oxide is rearranged to introduce a hydroxyl group at the 2-methyl position.
-
Methoxylation: The hydroxyl group is converted to a methoxy group.
-
Selective Oxidation of the 5-methyl group: The 5-methyl group is selectively oxidized to a hydroxymethyl group.
-
Chlorination: The resulting alcohol is chlorinated to yield this compound.
Cost-Benefit Analysis:
-
Cost: While 2,5-lutidine is an inexpensive starting material, the multiple reaction steps increase the overall cost due to the use of various reagents, solvents, and increased processing time.
-
Benefits: This route has the potential for a very high overall yield, as demonstrated in the synthesis of analogous compounds.
-
Drawbacks: The multi-step nature of this pathway increases the complexity of the synthesis and the potential for yield loss at each step. A detailed and optimized protocol for the selective functionalization of 2,5-lutidine to the desired product is required.
Pathway C: Reduction and Chlorination of 2-Methoxypyridine-5-carboxaldehyde
This two-step pathway begins with the reduction of 2-methoxypyridine-5-carboxaldehyde to the corresponding alcohol, followed by chlorination to the final product.
Experimental Protocol:
-
Reduction of the Aldehyde: 2-Methoxypyridine-5-carboxaldehyde is dissolved in a suitable solvent like wet tetrahydrofuran (THF). Sodium borohydride, in the presence of ammonium sulfate, is added portion-wise. The reaction is stirred at room temperature until completion. The resulting alcohol, (2-methoxypyridin-5-yl)methanol, is isolated after an aqueous workup. This reduction has been reported to proceed in high to excellent yields (91-97%).[3][4]
-
Chlorination of the Alcohol: The isolated (2-methoxypyridin-5-yl)methanol is dissolved in a solvent such as dichloromethane. Thionyl chloride is then added dropwise at room temperature. The reaction is typically rapid and proceeds to completion, affording this compound. This chlorination step has been reported to proceed with a quantitative yield (100%).
Cost-Benefit Analysis:
-
Cost: The cost of the starting material, 2-methoxypyridine-5-carboxaldehyde, is a significant factor. However, the high yields of both steps and the relatively inexpensive reagents (sodium borohydride and thionyl chloride) contribute to the economic viability of this route.
-
Benefits: This pathway offers very high and well-documented yields for both steps, leading to a high overall yield and purity of the final product. The reaction conditions are generally mild.
-
Drawbacks: This is a two-step process, which is slightly longer than the direct chlorination route.
Logical Workflow of the Cost-Benefit Analysis
References
- 1. CN102796039B - Method for continuous preparation of 2-chloro-5-chloromethylpyridine in microchannel - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 5-(Chloromethyl)-2-methoxypyridine
For researchers and scientists engaged in drug development, the meticulous management of chemical waste is paramount to ensuring a safe laboratory environment and upholding environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 5-(Chloromethyl)-2-methoxypyridine, a halogenated pyridine derivative. Adherence to these procedural guidelines is critical due to the compound's potential hazards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
-
Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®) are necessary to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect the eyes from potential splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin from contamination.
-
Respiratory Protection: All handling of this compound and its waste should be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhalation of vapors.
In the event of a spill, the area should be evacuated. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be treated as hazardous waste and comply with all local, state, and federal regulations. Never dispose of this chemical down the drain.[1]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2][3]
-
This waste stream must be segregated from other incompatible waste. Store it separately from strong oxidizing agents and acids.
-
-
Containerization and Labeling:
-
Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Toxic, Irritant).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected for disposal.
-
-
Final Disposal:
-
The ultimate disposal of this compound waste should be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Quantitative Disposal Data
The following table summarizes key quantitative parameters for the disposal of this compound. Note that some data is extrapolated from closely related compounds due to the limited availability of specific data for this exact substance.
| Parameter | Value | Source/Justification |
| In-Lab Neutralization | ||
| Reagent | 10% (w/v) Sodium Hydroxide (NaOH) solution | Based on protocol for 4-(Chloromethyl)-2-methoxypyridine.[1] |
| Molar Excess of Reagent | 2 to 5-fold molar excess of NaOH | Based on protocol for 4-(Chloromethyl)-2-methoxypyridine.[1] |
| Reaction Temperature | 50-60 °C | Based on protocol for 4-(Chloromethyl)-2-methoxypyridine.[1] |
| Reaction Time | 2-4 hours | Based on protocol for 4-(Chloromethyl)-2-methoxypyridine.[1] |
| Final pH after Neutralization | 8-10 | Based on protocol for 4-(Chloromethyl)-2-methoxypyridine.[1] |
| Incineration | ||
| Minimum Temperature | ≥ 850 °C | Standard for hazardous waste incineration.[5] |
| Recommended Temperature | ≥ 1100 °C | For waste containing >1% halogenated organic substances.[6] |
| Waste Classification | ||
| EPA RCRA Waste Code (potential) | U-listed or F-listed waste | Inferred based on toxicity and nature as a halogenated organic solvent waste. Specific code assignment should be confirmed with EHS. |
Experimental Protocol: In-Lab Neutralization via Alkaline Hydrolysis
For laboratories equipped to perform chemical neutralization, alkaline hydrolysis can be a viable method to degrade this compound into less hazardous compounds prior to collection. This procedure must be conducted with extreme caution in a controlled environment.
Objective: To hydrolyze the chloromethyl group to a hydroxymethyl group, significantly reducing the compound's reactivity and toxicity.
Methodology:
-
Preparation: In a suitable reaction vessel equipped with a stirrer and located within a chemical fume hood, dilute the waste containing this compound with water if it is in a concentrated form.
-
Addition of Base: Slowly and with continuous stirring, add a 10% (w/v) aqueous solution of sodium hydroxide (NaOH). A 2 to 5-fold molar excess of NaOH relative to the estimated amount of this compound should be used.
-
Heating and Reaction: Gently heat the mixture to a temperature of 50-60 °C. Maintain this temperature and continue stirring for 2-4 hours.
-
Monitoring: Periodically and cautiously, check the pH of the solution to ensure it remains alkaline (pH > 10) throughout the reaction.
-
Cooling and Final pH Adjustment: After the reaction period, allow the mixture to cool to room temperature. If the final pH is highly alkaline (pH > 10), it can be neutralized to a pH between 8 and 10 using a dilute acid (e.g., 1M HCl).
-
Disposal: The resulting aqueous solution, containing the less hazardous hydrolysis product and salt, can now be collected in a properly labeled hazardous aqueous waste container for disposal through your institution's EHS office.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






